4-bromo-n-isopropylbenzenesulfonamide
Description
The exact mass of the compound N-Isopropyl 4-bromobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHMEBIEXOFZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173581 | |
| Record name | Benzenesulfonamide, p-bromo-N-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-27-6 | |
| Record name | 4-Bromo-N-(1-methylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, p-bromo-N-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, p-bromo-N-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-isopropylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-bromo-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-N-isopropylbenzenesulfonamide, a key intermediate in medicinal chemistry and drug development. This document outlines a robust two-step synthetic pathway, commencing from readily available starting materials. Detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathway and experimental workflow are provided to ensure reproducibility and facilitate further research.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the chlorosulfonation of bromobenzene to yield the reactive intermediate, 4-bromobenzenesulfonyl chloride. This is followed by a nucleophilic substitution reaction with isopropylamine to afford the final product.
Chemical Reaction Pathway
The overall synthetic scheme is presented below.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This procedure details the preparation of the key intermediate, 4-bromobenzenesulfonyl chloride, from bromobenzene.
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Cold water
Equipment:
-
Round-bottomed flask
-
Mechanical stirrer
-
Gas absorption trap
-
Suction filtration apparatus
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, carefully add chlorosulfonic acid (approximately 4.5-5.0 molar equivalents to bromobenzene).
-
Cool the flask in a water bath to maintain a temperature of approximately 12–15°C.
-
Gradually add bromobenzene (1.0 molar equivalent) to the stirred chlorosulfonic acid over a period of 15-20 minutes, ensuring the temperature remains around 15°C. Hydrogen chloride gas will be evolved and should be neutralized in the gas absorption trap.[1]
-
After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature.
-
In a well-ventilated fume hood, carefully and slowly pour the cooled, syrupy liquid onto a large volume of crushed ice with vigorous stirring.
-
Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it thoroughly with cold water.[1]
-
The crude product can be dried and used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine to form the final product.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Isopropylamine
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
In a separate flask, dissolve isopropylamine (1.1-1.2 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane.[2]
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the solution of 4-bromobenzenesulfonyl chloride dropwise to the cooled amine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Expected Yield |
| 4-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | Solid | 73-75 | 153 (at 15 mmHg) | 85-95% |
| This compound | C₉H₁₂BrNO₂S | 278.17 | Solid | 87-89 | Not available | 80-90% |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data (Predicted)
The following table summarizes the expected spectroscopic data for the final product, this compound, based on the analysis of structurally similar compounds.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (ortho and meta to the sulfonyl group) as doublets around δ 7.6-7.8 ppm. A multiplet for the CH group of the isopropyl moiety around δ 3.4-3.6 ppm. A doublet for the two methyl groups of the isopropyl moiety around δ 1.1-1.2 ppm. A singlet or broad singlet for the NH proton. |
| ¹³C NMR | Aromatic carbons in the range of δ 120-145 ppm. The carbon attached to the bromine will be at a lower field. The CH carbon of the isopropyl group around δ 45-50 ppm. The methyl carbons of the isopropyl group around δ 22-25 ppm.[4][5] |
| IR (cm⁻¹) | N-H stretch around 3200-3300. Asymmetric and symmetric SO₂ stretches around 1330-1350 and 1150-1170, respectively. Aromatic C-H stretches above 3000. C-Br stretch in the fingerprint region.[6] |
| Mass Spec. (ESI+) | Predicted [M+H]⁺ at m/z 277.9845 and [M+Na]⁺ at m/z 299.9664, showing the characteristic isotopic pattern for a bromine-containing compound.[7] |
References
An In-depth Technical Guide to 4-bromo-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-bromo-N-isopropylbenzenesulfonamide is limited in publicly available literature. This guide provides a comprehensive overview based on available data for the compound and structurally similar molecules. Information inferred from related compounds is explicitly noted.
Chemical Properties and Identification
This compound is a halogenated aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, with the sulfonamide nitrogen further substituted by an isopropyl group.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source |
| IUPAC Name | 4-bromo-N-propan-2-ylbenzenesulfonamide | PubChem[1] |
| Molecular Formula | C₉H₁₂BrNO₂S | PubChem[1] |
| Molecular Weight | 294.16 g/mol | Calculated |
| Monoisotopic Mass | 276.9772 Da | PubChem[1] |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)Br | PubChem[1] |
| InChI Key | WQHMEBIEXOFZHD-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 121253 (from CID) | PubChem[1] |
| Predicted XlogP | 2.4 | PubChem[1] |
Table 2: Physical Properties (Inferred from Analogues)
| Property | Value | Notes and Source |
| Appearance | White to off-white solid | Typical for similar sulfonamides.[2][3] |
| Melting Point | Not available | A related compound, 4-bromo-N-cyclohexylbenzenesulfonamide, has a melting point of 375 K (102 °C).[4] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetonitrile. Sparingly soluble in water. | Based on general solubility of sulfonamides and protocols for related compounds.[5][6][7] |
Table 3: Spectroscopic Data (Predicted/Typical)
| Technique | Expected Data |
| ¹H NMR | Signals expected for aromatic protons (ortho and meta to the sulfonamide group), a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons. The NH proton may appear as a broad singlet. |
| ¹³C NMR | Signals for the four distinct aromatic carbons, and two signals for the isopropyl group carbons. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), C-H aliphatic stretching (~2900-3000 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z ~294.99 and [M+Na]⁺ at m/z ~316.97, showing a characteristic isotopic pattern for bromine. |
Synthesis and Experimental Protocols
A definitive, optimized synthesis protocol for this compound is not published. However, a standard and reliable method can be proposed based on the well-established reaction between a sulfonyl chloride and an amine.
Proposed Synthesis Pathway
The most direct route involves the nucleophilic substitution reaction of 4-bromobenzenesulfonyl chloride with isopropylamine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from general procedures for the synthesis of sulfonamides.[6][8]
-
Reaction Setup: To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine and Base: In a separate flask, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same anhydrous solvent.
-
Reaction: Cool the sulfonyl chloride solution to 0 °C in an ice bath. Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by silica gel column chromatography.
-
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound have not been identified. However, the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs (sulfonamides), diuretics, and anticonvulsants. Furthermore, related brominated aromatic compounds have shown a range of biological activities.
Inferred Areas of Interest:
-
Antibacterial Activity: The sulfonamide moiety is famous for its role in sulfa drugs, which act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.
-
Enzyme Inhibition: Structurally related sulfonamides have been investigated as inhibitors for various enzymes, including carbonic anhydrases and kinases. A related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, is noted as a sulfonylurea analogue with potential therapeutic functions, such as being anti-diabetic.[5]
-
Anticancer/Antiproliferative Activity: Many small molecules containing sulfonamide groups have been developed as anticancer agents, often targeting cell cycle progression or specific signaling pathways.
Workflow for Biological Activity Screening
The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.
Caption: General workflow for screening biological activity.
Conclusion
This compound is a compound with a chemical structure that suggests potential for biological activity, drawing from the rich history of sulfonamides in medicinal chemistry. While direct experimental data is sparse, this guide provides a foundational understanding of its chemical properties, a robust proposed synthesis protocol, and a logical framework for investigating its therapeutic potential. Further research is warranted to synthesize this compound and evaluate its properties and biological effects through the experimental workflows outlined.
References
- 1. PubChemLite - 4-bromo-n-isopropylbenzenesulphonamide (C9H12BrNO2S) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-bromo-N-isopropylbenzenesulfonamide
This technical guide provides a comprehensive overview of 4-bromo-N-isopropylbenzenesulfonamide, including its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and a workflow diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identifiers and Properties
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Identifier | Value |
| CAS Number | 1984-27-6[1][2] |
| IUPAC Name | 4-bromo-N-propan-2-ylbenzenesulfonamide[3] |
| Molecular Formula | C₉H₁₂BrNO₂S[1][3] |
| Molecular Weight | 278.17 g/mol [1] |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)Br[3] |
| InChI Key | WQHMEBIEXOFZHD-UHFFFAOYSA-N[3] |
| Appearance | White to beige crystals or crystalline powder |
| Storage | Sealed in a dry, room temperature environment[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine. This nucleophilic substitution reaction is a common and effective method for the formation of N-substituted sulfonamides.
The overall chemical transformation can be represented as follows:
4-bromobenzenesulfonyl chloride + isopropylamine → this compound + hydrochloric acid
This protocol is based on established methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Materials:
-
4-bromobenzenesulfonyl chloride
-
Isopropylamine
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
-
Base (e.g., Triethylamine or Pyridine)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) under a nitrogen or argon atmosphere. Cool the solution to 0°C using an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of isopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Reaction: Add the isopropylamine solution dropwise to the cooled solution of 4-bromobenzenesulfonyl chloride over a period of 30-60 minutes with continuous stirring. The base is added to neutralize the hydrochloric acid byproduct formed during the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and finally with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
The Biological Activity of Benzenesulfonamide Derivatives: A Technical Guide
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for a wide array of therapeutic agents.[1][2][3] Characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), this structure is the foundation for drugs with applications including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4] Its chemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding moiety, have enabled the development of numerous clinically successful drugs that target a diverse range of enzymes and receptors.[1][2] This guide provides a detailed overview of the biological activities of these compounds, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy through various mechanisms of action.[3] These include the inhibition of key enzymes involved in tumor progression, disruption of cellular division processes, and induction of programmed cell death (apoptosis).
Mechanisms of Anticancer Action:
-
Carbonic Anhydrase (CA) Inhibition: A primary mechanism is the inhibition of carbonic anhydrase isoforms, particularly CA IX and XII.[1][5] These enzymes are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, which promotes cancer cell proliferation, survival, and metastasis.[1][6]
-
Kinase Inhibition: Many derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling pathways.[7] Targets include Tropomyosin receptor kinase A (TrkA), Calcium/Calmodulin-Dependent Protein Kinase (CaMKII), Polo-like kinase 4 (PLK4), and the PI3K/mTOR pathway, which are often dysregulated in cancers like glioblastoma and hepatocellular carcinoma.[8][9][10][11][12]
-
Tubulin Polymerization Inhibition: Some benzenesulfonamide compounds have been shown to target tubulin, a key component of the cytoskeleton.[13] By inhibiting tubulin polymerization, these agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]
-
Cell Cycle Arrest: By interfering with various cellular processes, these derivatives can halt the cell cycle, preventing cancer cells from dividing and proliferating. Certain compounds have been shown to induce G2/M phase arrest.[14]
Apoptosis Induction
A key outcome of the anticancer activity of many benzenesulfonamide derivatives is the induction of apoptosis. This programmed cell death is mediated through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Western blotting is a common technique used to detect the cleavage and activation of key proteins in these pathways, such as caspases and PARP.[15][16]
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling pathway is critical for regulating cell growth, proliferation, and survival, and its abnormal activation is common in various cancers.[12] Benzenesulfonamide derivatives have been developed as potent dual inhibitors of PI3K and mTOR, offering enhanced antitumor effects by targeting multiple points in this crucial pathway.[12]
Quantitative Data: Anticancer Activity
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4b | A549 (Lung) | 2.81 | [1] |
| 4d | HeLa (Cervical) | 1.99 | [1] |
| 4g | MDA-MB-231 (Breast) | 1.52 | [5] |
| 5d | MCF-7 (Breast) | 2.12 | [1] |
| AL106 | U87 (Glioblastoma) | 58.6 | [8][10] |
| BA-3b | Various Cancer Cell Lines | 0.007 - 0.036 | [1][13] |
| K22 | MCF-7 (Breast) | 1.3 | [11] |
Enzyme Inhibition
The benzenesulfonamide moiety is a privileged scaffold for designing enzyme inhibitors, largely due to the sulfonamide group's ability to coordinate with metal ions, such as zinc, in enzyme active sites.[2]
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂.[17][18] Their inhibition is a key therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.[17] Benzenesulfonamides are classic and highly potent CA inhibitors.[2] The primary sulfonamide group (-SO₂NH₂) is crucial for binding to the zinc ion in the CA active site.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | Target Isoform | Kᵢ (nM) | Reference |
| Acetazolamide (Standard) | hCA I | 278.8 | [19] |
| Acetazolamide (Standard) | hCA II | - | - |
| Acetazolamide (Standard) | hCA IX | 25 | [5] |
| Acetazolamide (Standard) | hCA XII | 5.7 | [5] |
| Compound 7d | hCA I | 47.1 | [6] |
| Compound 7o | hCA II | 35.9 | [6] |
| Compound 4g | hCA IX | 16.96 (IC₅₀) | [5] |
| Cyclic Urea 9c | VchαCA | 4.7 | [18] |
Kinase Inhibition
Benzenesulfonamide derivatives have been successfully designed as inhibitors of various protein kinases, which are key regulators of cellular processes and are often implicated in cancer and other diseases.
Quantitative Data: Kinase Inhibition
| Compound | Target Kinase | IC₅₀ | Reference |
| Compound 9 | CaMKII | 0.79 µM | [9] |
| Compound 7k | PI3Kα | 0.021 µM | [12] |
| Compound 7k | mTOR | 0.096 µM | [12] |
| K17 | PLK4 | 0.3 nM | [11] |
| K22 | PLK4 | 0.1 nM | [11] |
Antimicrobial Activity
Certain benzenesulfonamide-based compounds exhibit significant antimicrobial properties. Novel hybrids incorporating thiazole and triazole moieties have shown moderate to excellent antibacterial and antifungal potency.[20]
Quantitative Data: Antimicrobial Activity
| Compound ID | Organism | MIC (µM) | Reference |
| 2c | C. albicans (Fungus) | 6 | [20] |
| 3d | S. aureus (Bacterium) | 5 | [20] |
| 4d | E. coli (Bacterium) | 5 | [20] |
| 1C | E. coli (Bacterium) | Highly Active | [21] |
Other Biological Activities
The structural versatility of the benzenesulfonamide scaffold has led to the discovery of derivatives with a wide range of other biological effects.
-
Antiviral Activity: Derivatives have been developed as inhibitors of Calcium/Calmodulin-Dependent Protein Kinase (CaMKII), which is implicated in viral infections.[9] These compounds have shown efficacy against Dengue (DENV) and Zika (ZIKV) viruses.[9] Another series of derivatives was identified as potent inhibitors of the influenza hemagglutinin (HA) protein, preventing the virus from fusing with host cells.[22]
-
Anti-inflammatory and Antioxidant Activity: Some benzenesulfonamide derivatives bearing carboxamide functionalities have demonstrated good anti-inflammatory and comparable antioxidant activities.[4][23] Compound 3c, a thiazole-triazole hybrid, exhibited high antioxidant activity with 95.12% radical scavenging.[20]
-
Glyoxalase I Inhibition: The glyoxalase system protects cells from harmful metabolites, and its overexpression in cancer cells makes it a therapeutic target.[24] Benzenesulfonamide derivatives have been designed and synthesized as potent inhibitors of glyoxalase I (Glx-I).[24]
Experimental Protocols
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[26]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonamide test compounds. Remove the old media from the wells and add 100 µL of media containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[27]
-
Formazan Formation: Incubate the plate for 2-4 hours to allow for the reduction of MTT to formazan crystals by viable cells.[26]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[27]
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance using a microplate reader at a wavelength between 570 and 590 nm.[26] A reference wavelength of 630 nm can be used to correct for background absorbance.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[17][19]
Protocol:
-
Reagent Preparation: Prepare an Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5), a CA working solution, a substrate stock solution (e.g., 3 mM p-NPA in acetonitrile), and dilutions of the test inhibitors.[17]
-
Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity (no inhibitor), test compounds, and a positive control inhibitor (e.g., Acetazolamide). Perform all measurements in triplicate.[17]
-
Enzyme-Inhibitor Pre-incubation: To the appropriate wells, add 158 µL of Assay Buffer and 2 µL of the inhibitor working solution (or DMSO for the control). Then add 20 µL of the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes.[17]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.[17]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[17]
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each inhibitor concentration relative to the maximum activity control. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[28][29] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for this analysis.[28]
Protocol:
-
Cell Preparation: Harvest cells that have been treated with the test compound for a specific duration. Wash the cells with cold phosphate-buffered saline (PBS).[30]
-
Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.[30][31] This step permeabilizes the cells.[28]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash them with PBS.[30]
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[30][31] RNase A is crucial to remove RNA, which PI can also bind to, ensuring that only DNA is stained.[28][31]
-
Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature, protected from light.[30]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal corresponds to the amount of DNA in each cell.
-
Data Analysis: Gate out cell doublets and debris. Analyze the resulting DNA content histogram using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[32]
Western Blot Analysis for Apoptosis
Western blotting is a powerful technique to detect specific proteins in a sample and is widely used to assess the activation of apoptotic pathways. It allows for the detection of changes in the expression of key apoptosis-related proteins, such as the cleavage of caspases and PARP.[15]
Protocol (General Steps):
-
Protein Extraction: Treat cells with the benzenesulfonamide derivative for the desired time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, cleaved PARP, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal with a detector to visualize the protein bands. The intensity of the bands corresponding to cleaved caspases or PARP indicates the level of apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.tuni.fi [researchportal.tuni.fi]
- 9. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 24. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 31. cancer.wisc.edu [cancer.wisc.edu]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Guide: Spectroscopic and Synthetic Profile of 4-bromo-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 4-bromo-N-isopropylbenzenesulfonamide (CAS No. 1984-27-6), a key intermediate in medicinal chemistry and organic synthesis.
Core Spectroscopic Data
Table 1: Physical and Molecular Properties
| Property | Value |
| CAS Number | 1984-27-6 |
| Molecular Formula | C₉H₁₂BrNO₂S |
| Molecular Weight | 278.17 g/mol |
| Melting Point | 87-89 °C |
Table 2: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.75 | Doublet | 2H | Aromatic H (ortho to SO₂NH) |
| ~ 7.65 | Doublet | 2H | Aromatic H (ortho to Br) |
| ~ 4.80 | Broad singlet | 1H | NH |
| ~ 3.50 | Septet | 1H | CH(CH₃)₂ |
| ~ 1.15 | Doublet | 6H | CH(CH ₃)₂ |
Table 3: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Aromatic C-S |
| ~ 132 | Aromatic C-H |
| ~ 129 | Aromatic C-Br |
| ~ 128 | Aromatic C-H |
| ~ 49 | C H(CH₃)₂ |
| ~ 23 | CH(C H₃)₂ |
Table 4: Expected FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3250 | N-H stretch |
| ~ 3100-3000 | Aromatic C-H stretch |
| ~ 2980-2850 | Aliphatic C-H stretch |
| ~ 1330 & 1160 | Asymmetric & Symmetric S=O stretch |
| ~ 1090 | S-N stretch |
| ~ 1010 | C-Br stretch |
| ~ 825 | p-disubstituted benzene C-H bend |
Table 5: Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Assignment |
| 277/279 | [M]⁺ (presence of Br isotopes) |
| 262/264 | [M - CH₃]⁺ |
| 236/238 | [M - C₃H₆]⁺ |
| 155/157 | [BrC₆H₄]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process, starting from bromobenzene.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This procedure involves the chlorosulfonation of bromobenzene.
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (5 equivalents) to 0-5 °C in an ice bath.
-
Slowly add bromobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved and should be trapped.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for 1-2 hours until the evolution of HCl ceases.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The solid 4-bromobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a desiccator over phosphorus pentoxide. The crude product can be used directly in the next step or recrystallized from a suitable solvent like hexane.
Step 2: Synthesis of this compound
This step involves the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Isopropylamine
-
Dichloromethane (or other suitable inert solvent)
-
Aqueous sodium bicarbonate solution (saturated)
Procedure:
-
Dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.
-
In a separate flask, prepare a solution of isopropylamine (2-3 equivalents) in dichloromethane.
-
Cool the 4-bromobenzenesulfonyl chloride solution in an ice bath.
-
Slowly add the isopropylamine solution dropwise to the stirred solution of the sulfonyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis and characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic characterization.
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Bromo-Benzenesulfonamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 4-bromo-benzenesulfonamide and its analogues. The solid-state architecture of these compounds is crucial for understanding their physicochemical properties, stability, and biological activity. This document summarizes key crystallographic data, details experimental methodologies for their determination, and visualizes relevant biological pathways and experimental workflows.
Core Crystallographic Data of 4-Bromo-Benzenesulfonamide Analogues
The following tables summarize the essential crystallographic parameters for a selection of 4-bromo-benzenesulfonamide analogues, facilitating a comparative analysis of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃BrN₂O₃S |
| Formula Weight | 321.19 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | |
| a | 23.321(5) Å |
| b | 4.685(1) Å |
| c | 24.110(5) Å |
| α | 90° |
| β | 108.34(3)° |
| γ | 90° |
| Volume | 2498.8(9) ų |
| Z | 8 |
| Density (calculated) | 1.706 Mg/m³ |
| Absorption Coefficient | 3.680 mm⁻¹ |
| F(000) | 1296 |
| Refinement | |
| R-factor | 0.048 |
| wR-factor | 0.132 |
Table 2: Selected Bond Lengths for 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide [1][2]
| Bond | Length (Å) |
| Br(1)-C(1) | 1.906(3) |
| S(1)-O(1) | 1.428(2) |
| S(1)-O(2) | 1.435(2) |
| S(1)-N(1) | 1.636(2) |
| S(1)-C(4) | 1.760(3) |
| N(1)-C(7) | 1.391(4) |
| O(3)-C(7) | 1.217(3) |
| N(2)-C(7) | 1.348(4) |
| N(2)-C(8) | 1.455(4) |
| C(8)-C(9) | 1.514(5) |
| C(9)-C(10) | 1.515(5) |
Table 3: Selected Bond Angles for 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide [1][2]
| Angle | Degree (°) |
| O(1)-S(1)-O(2) | 120.0(1) |
| O(1)-S(1)-N(1) | 107.5(1) |
| O(2)-S(1)-N(1) | 106.0(1) |
| O(1)-S(1)-C(4) | 108.5(1) |
| O(2)-S(1)-C(4) | 107.8(1) |
| N(1)-S(1)-C(4) | 106.6(1) |
| C(7)-N(1)-S(1) | 122.9(2) |
| C(3)-C(4)-S(1) | 119.5(2) |
| C(5)-C(4)-S(1) | 119.8(2) |
Table 4: Crystal Data for Other 4-Bromo-Benzenesulfonamide Analogues
| Compound Name | 4-Bromo-N-cyclohexylbenzenesulfonamide | 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide |
| Empirical Formula | C₁₂H₁₆BrNO₂S | C₁₂H₉BrFNO₂S |
| Formula Weight | 318.23 | 329.16 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | ||
| a | 11.2539(5) Å | 10.375(3) Å |
| b | 6.2575(3) Å | 5.869(2) Å |
| c | 19.9743(10) Å | 20.211(6) Å |
| β | 97.214(3)° | 96.01(3)° |
| Volume | 1395.48(11) ų | 1223.3(7) ų |
| Z | 4 | 4 |
| Refinement | ||
| R-factor | 0.048 | 0.047 |
Experimental Protocols
This section outlines the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 4-bromo-benzenesulfonamide analogues, based on established procedures.
Synthesis of 4-Bromo-Benzenesulfonamide Analogues
A common route for the synthesis of N-substituted 4-bromobenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with a primary or secondary amine.
Materials:
-
4-bromobenzenesulfonyl chloride
-
Appropriate primary or secondary amine (e.g., propylamine, cyclohexylamine, 4-fluoroaniline)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
The selected amine (1.0 equivalent) is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The base (1.1 equivalents) is added to the solution, and the mixture is stirred.
-
A solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the amine solution, typically at 0 °C to control the reaction exotherm.
-
The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or 1 M HCl.
-
The product is extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain the pure sulfonamide derivative.
Single-Crystal Growth
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.
Method: Slow Evaporation
-
The purified sulfonamide derivative is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, dichloromethane) to form a saturated or near-saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.
X-ray Crystallography and Structure Determination
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
The collected diffraction data are processed, which includes integration of the reflection intensities and correction for various experimental effects (e.g., Lorentz and polarization factors, absorption).
-
The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
-
The final structural model is validated using software such as CHECKCIF.
Visualization of Pathways and Workflows
Carbonic Anhydrase Inhibition Pathway
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The primary mechanism of action involves the binding of the sulfonamide moiety to the zinc ion within the active site of the enzyme, disrupting its catalytic activity. This inhibition has therapeutic applications in various conditions, including glaucoma and certain types of cancer.
Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow from the synthesis of a 4-bromo-benzenesulfonamide analogue to the final determination and analysis of its crystal structure.
Caption: From synthesis to structure: the experimental workflow.
References
An In-depth Technical Guide on the Solubility of 4-bromo-N-isopropylbenzenesulfonamide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-N-isopropylbenzenesulfonamide. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a predictive solubility profile based on the known behavior of structurally similar sulfonamides. Furthermore, a detailed experimental protocol for the accurate determination of its solubility in various organic solvents is provided, employing the widely accepted isothermal shake-flask method. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical methodologies for working with this compound.
Introduction
This compound is an aromatic sulfonamide derivative. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, hypoglycemic, and diuretic activities. The physicochemical properties of such compounds, particularly their solubility, are critical parameters that influence their bioavailability, formulation, and efficacy. A thorough understanding of the solubility of this compound in different solvent systems is therefore essential for its potential development and application in medicinal chemistry and materials science.
This guide addresses the current information gap by providing a predicted solubility profile and a robust experimental framework for its quantitative determination.
Predicted Solubility Profile
Based on the general solubility principles of sulfonamides and the physicochemical properties of this compound, a qualitative solubility profile can be predicted. The molecule possesses both a non-polar bromophenyl group and a more polar sulfonamide moiety with a hydrogen bond donor (N-H). This amphiphilic nature suggests a varied solubility across different solvent classes.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar sulfonamide group and effectively solvate the aromatic ring. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, interacting with the sulfonamide group. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Non-polar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The large non-polar bromophenyl group will have some affinity for these solvents, but the polar sulfonamide moiety will limit overall solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at solvating a wide range of organic molecules, including those with moderate polarity. |
| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic ring of the solvent can interact favorably with the bromophenyl ring of the solute through π-π stacking interactions. |
| Aqueous | Water | Insoluble | The presence of the large, hydrophobic bromophenyl and isopropyl groups is expected to make the compound poorly soluble in water, despite the polar sulfonamide group. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or water bath
-
Vortex mixer
-
Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
3.3. Alternative Analysis by HPLC or UV-Vis Spectrophotometry
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.
-
-
Sample Analysis:
-
After filtration, accurately dilute a known volume or mass of the saturated solution with the same solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
3.4. Calculation of Solubility
-
Gravimetric Method: Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) × 100 mass of solvent = mass of solution - mass of dissolved solid
-
Instrumental Analysis Method: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
3.5. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
literature review of substituted benzenesulfonamides
An In-Depth Technical Guide to Substituted Benzenesulfonamides in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold, characterized by a sulfonamide group directly attached to a benzene ring, is a cornerstone pharmacophore in modern medicinal chemistry.[1] Its remarkable versatility and ability to interact with a wide range of biological targets have established it as a "privileged structure" in drug design. The sulfonamide moiety (-SO₂NH₂) is a potent zinc-binding group, making it an excellent starting point for designing inhibitors of metalloenzymes.[1] This has led to the development of a vast array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] This guide provides a comprehensive review of substituted benzenesulfonamides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Major Biological Activities and Mechanisms of Action
Substituted benzenesulfonamides exert their therapeutic effects through various mechanisms, most notably via specific enzyme inhibition.
-
Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[1] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic solid tumors and play a crucial role in regulating the tumor microenvironment's pH, which promotes cancer cell proliferation and metastasis.[3][4] Selective inhibition of these tumor-associated CAs is a key strategy in developing novel anticancer agents.[4][5][6]
-
Anticancer Activity: Beyond CA inhibition, benzenesulfonamide derivatives have been developed as inhibitors of other critical signaling pathways implicated in cancer. This includes the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, where dual inhibitors have shown enhanced antitumor efficacies.[7] Additionally, they have been designed to inhibit the STAT3 signaling pathway, which is persistently activated in many cancers.[8] Their antiproliferative activity has been demonstrated across a wide range of cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers.[2]
-
Antimicrobial Activity: Several benzenesulfonamide derivatives exhibit significant antibacterial and antifungal properties.[4][9] Their mechanism can involve the inhibition of essential bacterial enzymes.[4] Studies have demonstrated efficacy against pathogens such as E. coli, S. aureus, P. aeruginosa, and C. albicans.[9]
-
Other Therapeutic Areas: The scaffold's versatility extends to other diseases. Derivatives have been investigated as:
-
Acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, where substituents on the aromatic ring influence binding to the enzyme's active site.[10]
-
Anti-inflammatory agents , showing significant inhibition of carrageenan-induced edema in preclinical models.[9][11]
-
Antidiabetic compounds , with some derivatives demonstrating hypoglycemic activity.[12]
-
12-Lipoxygenase (12-LOX) inhibitors , targeting an enzyme involved in inflammation, thrombosis, and cancer.[13]
-
Data Presentation: Quantitative Analysis of Biological Activity
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological function, with lower values indicating higher potency.[14] Similarly, the inhibition constant (Ki) is an absolute measure of binding affinity between an inhibitor and an enzyme.[15]
Table 1: Anticancer Activity of Substituted Benzenesulfonamides
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 4b | A549 (Lung) | 2.81 | [3] |
| 4d | HeLa (Cervical) | 1.99 | [3] |
| 5d | MCF-7 (Breast) | 2.12 | [3] |
| 4e | MDA-MB-231 (Breast) | 3.58 | [3][4] |
| 4g | MCF-7 (Breast) | 2.55 | [4] |
| 9 | H460 (Lung) | 9.1 | [16] |
| 28 | H460 (Lung) | 9.5 | [16] |
Table 2: Carbonic Anhydrase (CA) Inhibition Profile
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ in nM) | Reference |
| Compound Series 6 | hCA I | 8.3 - 873.7 | [17] |
| Compound Series 6 | hCA II | 1.6 - 9.4 | [17] |
| Compound Series 6 | hCA IV | 1.4 - 55.3 | [17] |
| Compound Series 6 | hCA IX | ≤ 9.5 | [17] |
| 4e (thiazolone-based) | hCA IX | IC50 = 10.93 | [18] |
| 4g (thiazolone-based) | hCA IX | IC50 = 25.06 | [18] |
Table 3: Antimicrobial Activity of Benzenesulfonamide-Carboxamides
| Compound ID | Target Microbe | Minimum Inhibitory Concentration (MIC in mg/mL) | Reference |
| 4d | E. coli | 6.72 | [9] |
| 4h | S. aureus | 6.63 | [9] |
| 4a | P. aeruginosa | 6.67 | [9] |
| 4a | S. typhi | 6.45 | [9] |
| 4f | B. subtilis | 6.63 | [9] |
| 4e | C. albicans | 6.63 | [9] |
| 4e | A. niger | 6.28 | [9] |
Table 4: Acetylcholinesterase (AChE) Inhibition
| Compound Class | Aromatic Substituent (R) | AChE IC50 (µM) | Reference |
| Benzenesulfonamides | -H | > 100 | [10] |
| Benzenesulfonamides | 4-Phenyl | 1.5 | [10] |
| Benzenesulfonamides | 4-(4-Chlorophenyl) | 0.8 | [10] |
| Benzenesulfonamides | 3-Naphthyl | 0.5 | [10] |
Structure-Activity Relationship (SAR) Insights
SAR analyses reveal that the biological efficacy and selectivity of benzenesulfonamide derivatives are critically influenced by the nature and position of substituents on the aromatic ring.[2] For AChE inhibitors, larger, more hydrophobic substituents lead to increased inhibitory potency, consistent with binding to a hydrophobic region of the enzyme.[10] In anticancer derivatives, the electronic properties of the substituents modulate efficacy. The direct attachment of the sulfonamide group to the aromatic ring is often beneficial for binding to target enzymes.[10]
Visualizations: Pathways and Workflows
Caption: General synthetic route for substituted benzenesulfonamides.
Caption: Inhibition of the PI3K/mTOR signaling pathway.
Caption: Role of CA IX inhibition in the tumor microenvironment.
Experimental Protocols
General Synthesis of N-Substituted Benzenesulfonamides
This protocol describes a common method for synthesizing benzenesulfonamides from amino acids and benzenesulfonyl chlorides.[9][11]
-
Materials: Appropriate amino acid, sodium carbonate (Na₂CO₃), water, substituted benzenesulfonyl chloride, 20% aqueous hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the amino acid (1.0 eq) and sodium carbonate (1.2 eq) in water with continuous stirring.
-
Cool the resulting solution to between 0°C and -5°C in an ice-salt bath.
-
Add the appropriate benzenesulfonyl chloride (1.2 eq) in several portions over a period of 1 hour, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture to pH 2 using 20% aqueous HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.
-
Synthesis via Sulfonylation of Amines
This protocol is a general method for coupling an amine with a benzenesulfonyl chloride.[16]
-
Materials: Amine-containing starting material (e.g., 3-amino-evodiamine), anhydrous pyridine, substituted benzenesulfonyl chloride, ethyl acetate, hydrochloric acid.
-
Procedure:
-
Dissolve the amine starting material (1.0 eq) in anhydrous pyridine in a reaction flask.
-
Add the substituted benzenesulfonyl chloride (1.5 eq) to the solution.
-
Stir the mixture at room temperature for approximately 4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, add hydrochloric acid (e.g., 20% v/v) and ethyl acetate for extraction.
-
Extract the mixture multiple times to remove the pyridine.
-
Dry the organic layer with an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography.
-
AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure acetylcholinesterase activity and inhibition.[10]
-
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at ~412 nm. The rate of color change is proportional to enzyme activity.
-
Reagents: Phosphate buffer, DTNB solution, ATCh solution, AChE enzyme solution, test compound (inhibitor) solutions at various concentrations.
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or a control with no inhibitor).
-
Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate (ATCh) solution to all wells.
-
Immediately measure the change in absorbance over time using a microplate reader.
-
Calculate the rate of the reaction from the change in absorbance.
-
Determine the percentage of inhibition for each concentration of the test compound by comparing its reaction rate to that of the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Antiproliferative Assay (MTT Assay)
This assay assesses the cytotoxic effect of compounds on cancer cell lines.[16]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion
Substituted benzenesulfonamides remain a highly productive and versatile scaffold in the field of drug discovery. Their ability to be chemically modified to target a wide range of enzymes and receptors with high affinity and selectivity underscores their continued importance. The extensive research into their anticancer and antimicrobial properties, supported by robust SAR data, continues to yield promising lead compounds. Future work will likely focus on optimizing the pharmacokinetic profiles of these derivatives, exploring novel biological targets, and leveraging computational design to enhance potency and reduce off-target effects, further cementing the role of benzenesulfonamides in modern medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 17. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of Novel Sulfonamides
Introduction: From their groundbreaking discovery as the first synthetic antibacterial agents to their current status as indispensable pharmacophores in a wide array of therapeutic areas, sulfonamides have etched a permanent mark on the landscape of medicinal chemistry.[1][2] This technical guide provides an in-depth exploration of the discovery and synthetic evolution of novel sulfonamides, tailored for researchers, scientists, and drug development professionals. We will delve into the historical context, dissect modern synthetic methodologies, present key quantitative data in a structured format, and provide detailed experimental protocols and visual workflows to illuminate the journey of this remarkable class of compounds.
A Legacy of Discovery: From Dyes to Drugs
The story of sulfonamides begins not in a pharmacy, but in the German dye industry. In the early 1930s, Gerhard Domagk, working at I.G. Farben, discovered that a red azo dye named Prontosil possessed potent antibacterial activity in vivo.[1][3] Subsequent research by Ernest Fourneau and his team in France revealed that Prontosil was, in fact, a prodrug.[4] In the body, it is metabolized to its active form, sulfanilamide, the parent compound of all sulfa drugs.[4][5] This pivotal discovery ushered in the era of chemotherapy and provided the first effective systemic treatments for bacterial infections, saving countless lives before the advent of penicillin.[1][4]
The initial success spurred the synthesis of thousands of sulfonamide derivatives, leading to drugs with improved efficacy, broader spectrums of activity, and better pharmacokinetic profiles. While the rise of antibiotics in the 1950s led to a decline in their use for systemic bacterial infections, the sulfonamide scaffold proved to be remarkably versatile.[3] Researchers discovered that chemical modifications to the core structure could yield compounds with a wide range of pharmacological activities, including diuretic, hypoglycemic, anti-inflammatory, antiviral, and anticancer properties.[6][7][8] This has led to a resurgence of interest in sulfonamides, solidifying their status as a "privileged scaffold" in modern drug discovery.[9]
The Synthetic Arsenal: From Classic Reactions to Modern Innovations
The synthesis of sulfonamides has evolved significantly from the early days of their discovery. While the classical approach remains widely used, a plethora of modern, more efficient, and environmentally friendly methods have emerged.[10][11]
The Classical Method: Sulfonyl Chlorides and Amines
The most traditional and widely practiced method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[12] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[12][13]
General Reaction Scheme: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl
While robust and effective, this method has limitations. The synthesis of the requisite sulfonyl chlorides can be harsh, and the nucleophilicity of the amine can vary, with some amines, particularly secondary and heteroaryl amines, showing low reactivity.[12]
Modern Synthetic Strategies
Recent advances have focused on overcoming the limitations of the classical method, providing milder conditions, broader substrate scope, and greater functional group tolerance.[10][11] These strategies can be broadly categorized as follows:
-
S-N Bond Construction: This approach focuses on forming the crucial sulfur-nitrogen bond through novel catalytic and oxidative methods.[10]
-
From Thiols or Disulfides: Thiols can be oxidized in situ to generate sulfonyl chloride intermediates, which then react with amines in a one-pot process.[12][14] Oxidizing systems like N-Chlorosuccinimide (NCS) or H₂O₂/SOCl₂ are commonly employed.[14]
-
From Sulfinic Acids and Salts: Sulfinic acids or their salts serve as effective sulfur-donating reagents that can be coupled with amines under oxidative conditions.[10]
-
From Sulfur Dioxide Surrogates: To avoid the use of gaseous and toxic SO₂, stable surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have been developed for sulfur dioxide insertion reactions.[14]
-
-
C-N Cross-Coupling: This strategy involves the formation of a carbon-nitrogen bond, typically coupling an aryl halide with a pre-formed sulfonamide.[10] While challenging due to the reduced nucleophilicity of sulfonamides, advances in metal catalysis (e.g., using palladium or nickel catalysts) have made this a viable route for synthesizing N-aryl sulfonamides.[10]
-
C-H Sulfonamidation: A highly atom-economical approach, C-H sulfonamidation involves the direct formation of a C-S bond followed by amination, or direct C-N bond formation with a sulfonamide-containing reagent. This method avoids the need for pre-functionalized starting materials.
Data-Driven Insights: Quantitative Summaries
To provide a clear comparative overview, the following tables summarize key data related to FDA-approved sulfonamides, synthetic methodologies, and biological activities.
Table 1: Representative FDA-Approved Sulfonamide-Containing Drugs (2011-2024) [15][9]
| Drug Name | Year of Approval | Medical Indication | Therapeutic Class |
| Vemurafenib | 2011 | Melanoma | BRAF Kinase Inhibitor |
| Celecoxib | Re-evaluated | Pain, Inflammation | COX-2 Inhibitor |
| Darunavir | 2006 (updates) | HIV/AIDS | Protease Inhibitor |
| Dorzolamide | 1995 (updates) | Glaucoma | Carbonic Anhydrase Inhibitor |
| Simeprevir | 2013 | Hepatitis C | HCV Protease Inhibitor |
| Belzutifan | 2021 | Renal Cell Carcinoma | HIF-2α Inhibitor |
| Lenacapavir | 2022 | HIV/AIDS | Capsid Inhibitor |
Table 2: Comparison of Selected Sulfonamide Synthetic Methods
| Method | Sulfur Source | Amine Source | Key Reagents/Catalysts | Typical Yields (%) | Key Advantages |
| Classical | Sulfonyl Chloride | Primary/Secondary Amines | Pyridine, Triethylamine | 60-95% | Well-established, robust[12][13] |
| Oxidative Coupling | Thiols | Primary/Secondary Amines | NCS, H₂O₂/SOCl₂, I₂O₅ | 70-96% | One-pot, avoids pre-synthesis of sulfonyl chlorides[10][12] |
| SO₂ Surrogate | DABSO | Aryl Iodides, Amines | Pd-catalyst, Bleach | 65-85% | Avoids gaseous SO₂, good functional group tolerance[14] |
| Decarboxylative | Aryl Carboxylic Acids | Primary/Secondary Amines | Cu-catalyst, SO₂Cl₂ | 50-75% | Uses readily available carboxylic acids[16] |
Table 3: Biological Activity of Novel Sulfonamide Derivatives
| Compound Class | Target | Representative Activity | Reference |
| Heterocyclic Sulfonamides | S. aureus | MIC: 96 µg/mL (Compound 5b) | [17] |
| Heterocyclic Sulfonamides | C. albicans | MIC: 277 µg/mL (Compound 5g) | [17] |
| Sulfonyl-carboximidamides | P. acnes | MIC: 12.5 µg/mL (Compound 15) | [18] |
| Pyrazoline Benzenesulfonamides | Cancer Cell Lines | GI₅₀: 0.92–13 µM | [8][18] |
| Carbazole Sulfonamides | Antibacterial/Antifungal | Good activity vs. standards | [19] |
Experimental Protocols
This section provides detailed methodologies for a classical and a modern synthesis approach, offering a practical guide for laboratory application.
Protocol 1: Classical Synthesis of N-Benzyl-4-toluenesulfonamide
This protocol describes the reaction between p-toluenesulfonyl chloride and benzylamine.
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve benzylamine (1.1 eq) in anhydrous DCM.[13]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.[13]
-
Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[13]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[13]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.[13]
-
Characterization: Confirm the structure and purity using NMR spectroscopy, mass spectrometry, and IR spectroscopy. Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[13]
Protocol 2: Modern One-Pot Synthesis from a Thiol
This protocol outlines a one-pot synthesis of a sulfonamide from a thiol via in situ generation of the sulfonyl chloride.[12][14]
Materials:
-
Thiophenol (1.0 eq)
-
N-Chlorosuccinimide (NCS) (2.2 eq)
-
Tetrabutylammonium chloride (0.1 eq)
-
Acetonitrile (MeCN) / Water solvent system
-
Aniline (1.2 eq)
-
Triethylamine (2.0 eq)
Procedure:
-
Oxidation: To a stirred solution of thiophenol (1.0 eq) in acetonitrile, add N-Chlorosuccinimide (2.2 eq), tetrabutylammonium chloride (0.1 eq), and a small amount of water. Stir the mixture at room temperature for 1-2 hours until TLC indicates complete conversion of the thiol.[14]
-
Amination: Cool the reaction mixture to 0 °C. In the same pot, add triethylamine (2.0 eq) followed by the dropwise addition of aniline (1.2 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure sulfonamide.
Mechanism of Action: The Folic Acid Pathway Inhibition
The classical antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[20][21] This enzyme is crucial for the synthesis of folic acid in bacteria.[22] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet.[21] This metabolic difference is the basis for the selective toxicity of sulfonamides.
By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, blocking the production of dihydropteroic acid.[20][23] This halts the folic acid synthesis pathway, which in turn prevents the synthesis of purines and pyrimidines, the essential building blocks of DNA and RNA.[] The ultimate effect is bacteriostatic, meaning it inhibits bacterial growth and replication, allowing the host's immune system to clear the infection.[25]
Conclusion
The journey of sulfonamides from their serendipitous discovery to their current role as a cornerstone of medicinal chemistry is a testament to their structural versatility and therapeutic potential. While their initial application as antibacterial agents has been partially superseded, the sulfonamide scaffold continues to be a rich source of novel drugs for a multitude of diseases, including cancer, viral infections, and inflammatory conditions. The continuous evolution of synthetic methodologies provides chemists with powerful tools to create increasingly complex and targeted sulfonamide derivatives. As our understanding of disease pathways deepens, this enduring pharmacophore is poised to play an even more significant role in the future of drug discovery.
References
- 1. hekint.org [hekint.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. cbijournal.com [cbijournal.com]
- 13. benchchem.com [benchchem.com]
- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 15. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - World Scientific News [worldscientificnews.com]
- 18. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. nbinno.com [nbinno.com]
- 21. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 22. mlsu.ac.in [mlsu.ac.in]
- 23. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Med.chem sulfonamides | PPT [slideshare.net]
Thermodynamic Properties of N-Substituted Sulfonamides: A Technical Guide for Drug Development Professionals
An in-depth exploration of the critical thermodynamic characteristics governing the behavior of N-substituted sulfonamides, offering valuable insights for researchers, scientists, and professionals in drug development.
N-substituted sulfonamides are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their therapeutic efficacy is intrinsically linked to their physicochemical and thermodynamic properties, which dictate their solubility, stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the core thermodynamic properties of this important class of compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Thermodynamic Data
A thorough understanding of the thermodynamic parameters of N-substituted sulfonamides is paramount for predicting their behavior in physiological environments and for optimizing drug design and formulation. The following tables summarize key quantitative data gathered from the scientific literature.
Table 1: Melting Point and Enthalpy of Fusion of Selected N-Substituted Sulfonamides
| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| Sulfanilamide (α-form) | 165.5 | 27.8 |
| Sulfanilamide (β-form) | ~166 | 28.5 |
| Sulfadiazine | 252-256 | 36.4 |
| Sulfamethoxazole | 169-172 | 31.2 |
| Sulfisoxazole | 194-198 | 33.5 |
| Celecoxib | 162-164 | 35.1 |
Note: Values can vary slightly depending on the experimental conditions and polymorphic form.
Table 2: Solubility of Selected N-Substituted Sulfonamides in Water at 25°C
| Compound | Solubility (mg/L) |
| Sulfanilamide | 7500 |
| Sulfadiazine | 130 |
| Sulfamethoxazole | 610 |
| Sulfisoxazole | 1500 |
| Sulfacetamide | 11000 |
Solubility is highly dependent on pH and the presence of co-solvents.
Table 3: pKa Values of Selected N-Substituted Sulfonamides
| Compound | pKa (Sulfonamide NH) | pKa (Aniline NH₂) |
| Sulfanilamide | 10.4 | 2.5 |
| Sulfadiazine | 6.5 | 2.1 |
| Sulfamethoxazole | 5.6 | 2.0 |
| Sulfathiazole | 7.1 | - |
| Celecoxib | 11.1 | - |
The acidity of the sulfonamide proton is a critical determinant of solubility and biological activity.[3][4][5][6]
Table 4: Thermodynamic Parameters of Binding to Carbonic Anhydrase II for Selected Sulfonamides
| Compound | Gibbs Free Energy of Binding (ΔG) (kcal/mol) | Enthalpy of Binding (ΔH) (kcal/mol) | Entropy of Binding (TΔS) (kcal/mol) |
| Acetazolamide | -8.9 | -9.5 | -0.6 |
| Sulfanilamide | -6.2 | -7.1 | -0.9 |
| Indisulam | -10.1 | -11.5 | -1.4 |
Binding thermodynamics provide insight into the forces driving drug-target interactions.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of thermodynamic analysis. This section details the methodologies for key experiments cited in the study of N-substituted sulfonamides.
Determination of Solubility
The solubility of sulfonamides is a critical parameter influencing their bioavailability. The following protocol outlines a common method for determining the pH-dependent solubility of these compounds.[4]
Materials:
-
N-substituted sulfonamide compound
-
Deionized water
-
Buffers of varying pH (e.g., phosphate, citrate)
-
Analytical balance
-
Shaker or magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
pH meter
Procedure:
-
Prepare a series of buffer solutions with a range of pH values relevant to physiological conditions (e.g., pH 2 to 10).[4]
-
Add an excess amount of the sulfonamide to a known volume of each buffer in separate, sealed containers.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
After equilibration, centrifuge the samples to separate the undissolved solid.[4]
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[4]
-
Determine the concentration of the dissolved sulfonamide in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.[4]
-
Plot the measured solubility as a function of pH.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the melting point and enthalpy of fusion of solid materials, providing insights into their purity and polymorphic form.[7][8]
Materials:
-
N-substituted sulfonamide sample
-
DSC instrument
-
Aluminum or hermetic pans and lids
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Accurately weigh a small amount of the sulfonamide sample (typically 1-5 mg) into a DSC pan.
-
Seal the pan hermetically or with a pierced lid, depending on the desired experimental conditions.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.
-
Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting transition, and the enthalpy of fusion is calculated from the area under the peak.[7]
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions between a small molecule (ligand) and a macromolecule (e.g., protein).[9][10][11] It directly measures the heat released or absorbed during the binding event.
Materials:
-
ITC instrument
-
Purified protein solution (e.g., carbonic anhydrase)
-
N-substituted sulfonamide solution (ligand)
-
Dialysis buffer
Procedure:
-
Prepare solutions of the protein and the sulfonamide in the same buffer to minimize heats of dilution.
-
Load the protein solution into the sample cell of the calorimeter and the sulfonamide solution into the injection syringe.
-
Perform a series of small, sequential injections of the sulfonamide solution into the protein solution while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
The raw data is a series of heat-release or -absorption peaks. Integrating these peaks yields a binding isotherm, which can be fitted to a suitable binding model to determine the binding affinity (Kₐ), enthalpy of binding (ΔH), and stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[10]
Signaling Pathways and Mechanisms of Action
N-substituted sulfonamides exert their therapeutic effects through various mechanisms, primarily by inhibiting key enzymatic pathways. The following diagrams, generated using Graphviz, illustrate two of the most well-characterized pathways.
Inhibition of Folate Biosynthesis in Bacteria
A primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. This leads to a depletion of folic acid, which is crucial for the synthesis of nucleic acids and certain amino acids, thereby inhibiting bacterial growth.[3][5][12][13]
Caption: Competitive inhibition of DHPS by N-substituted sulfonamides in the bacterial folate pathway.
Inhibition of Carbonic Anhydrase
Many N-substituted sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[14][15][16][17][18] This inhibitory activity is the basis for their use as diuretics, anti-glaucoma agents, and anticancer drugs.
Caption: Inhibition of carbonic anhydrase by N-substituted sulfonamides, targeting the active site zinc ion.
Conclusion
The thermodynamic properties of N-substituted sulfonamides are critical determinants of their pharmaceutical performance. A comprehensive understanding of these properties, from solubility and melting behavior to the thermodynamics of target binding, is essential for the rational design and development of new and improved sulfonamide-based drugs. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the therapeutic potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. study.com [study.com]
- 7. Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Potential Research Applications of 4-bromo-N-isopropylbenzenesulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N-isopropylbenzenesulfonamide is a synthetic organic compound belonging to the benzenesulfonamide class of molecules. While specific research on this particular derivative is not extensively documented in publicly available literature, the broader family of benzenesulfonamides is of significant interest in medicinal chemistry. These compounds are recognized for a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structural motif of a substituted benzene ring linked to a sulfonamide group provides a versatile scaffold for the development of novel therapeutic agents. This technical guide aims to explore the potential research applications of this compound by examining the established biological activities of its structural analogs. The information presented herein is intended to provide a foundational understanding and a practical framework for researchers interested in investigating the therapeutic potential of this compound.
Potential Therapeutic Applications
Based on the biological activities reported for structurally similar benzenesulfonamide derivatives, this compound holds promise for investigation in the following therapeutic areas:
Antibacterial and Antifungal Activity
Benzenesulfonamides have historically been a cornerstone of antimicrobial therapy. The mechanism of action for many antibacterial sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The structural similarity of this compound to known antimicrobial sulfonamides suggests its potential as an antibacterial or antifungal agent.
Supporting Data from Analogous Compounds:
A variety of N-substituted benzenesulfonamide derivatives have demonstrated significant antimicrobial activity against a range of pathogens. The table below summarizes the minimum inhibitory concentration (MIC) values for several analogous compounds against representative bacterial and fungal strains.
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| N-Butyl-3-Hydroxy-2-[(Phenylsulphonyl)Amino]Butanamide | Escherichia coli | 6.72 | [1] |
| N-Butyl-3-Hydroxy-2-[(Phenylsulphonyl)Amino]Butanamide | Staphylococcus aureus | 6.63 | [1] |
| N-Butyl-3-Hydroxy-2-[(Phenylsulphonyl)Amino]Butanamide | Pseudomonas aeruginosa | 6.67 | [1] |
| N-Butyl-3-Hydroxy-2-[(Phenylsulphonyl)Amino]Butanamide | Bacillus subtilis | 6.63 | [1] |
| 4-bromo-3-methylphenyl derivative (5d) | XDR S. Typhi | 6.25 | [2] |
| Benzenesulfonamide derivative 4e | Candida albicans | 6.63 | [1] |
| Benzenesulfonamide derivative 4h | Candida albicans | 6.63 | [1] |
| Benzenesulfonamide derivative 4e | Aspergillus niger | 6.28 | [1] |
Enzyme Inhibition
1.2.1. Acetylcholinesterase (AChE) and α-Glucosidase Inhibition
Recent studies have highlighted the potential of benzenesulfonamide derivatives as inhibitors of enzymes implicated in neurodegenerative diseases and diabetes. Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease, while α-glucosidase inhibitors are employed in the treatment of type 2 diabetes. The evaluation of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides has revealed promising inhibitory activity against both AChE and α-glucosidase.
Supporting Data from Analogous Compounds:
The following table presents the half-maximal inhibitory concentration (IC50) values for several N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivatives.
| Compound/Analog | Enzyme | IC50 (µM) | Reference |
| 5l | Acetylcholinesterase (AChE) | 52.63 ± 0.14 | [3] |
| 5n | Acetylcholinesterase (AChE) | 82.75 ± 0.16 | [3] |
| 5g | Acetylcholinesterase (AChE) | 92.13 ± 0.15 | [3] |
| 5j | Acetylcholinesterase (AChE) | 92.52 ± 0.16 | [3] |
| 5h | Acetylcholinesterase (AChE) | 98.72 ± 0.12 | [3] |
1.2.2. Alkaline Phosphatase Inhibition
Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been shown to be potent inhibitors of alkaline phosphatase, an enzyme whose elevated levels are associated with certain diseases.[2]
Supporting Data from Analogous Compounds:
| Compound/Analog | Enzyme | IC50 (µM) | Reference |
| 5d | Alkaline Phosphatase | 1.469 ± 0.02 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound.
Synthesis of this compound
A general and reliable method for the synthesis of N-alkylsulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Amine and Base: To the stirred solution, add isopropylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Synthetic pathway for this compound.
Antibacterial Susceptibility Testing (Agar Dilution Method)
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Agar Plates: Prepare a series of two-fold dilutions of the stock solution. Add a specific volume of each dilution to molten Mueller-Hinton agar and pour into sterile petri dishes to solidify. A control plate without the compound should also be prepared.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antibacterial susceptibility testing.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[4]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Acetylcholinesterase.
-
-
Assay Procedure (96-well plate):
-
To each well, add assay buffer, DTNB solution, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Mechanism of the Ellman's assay for AChE inhibition.
α-Glucosidase Inhibition Assay
This assay is used to identify potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer, pH 6.8.
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
Enzyme: α-Glucosidase.
-
-
Assay Procedure (96-well plate):
-
To each well, add the assay buffer and the test compound at various concentrations.
-
Add the α-glucosidase enzyme solution and pre-incubate.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at 37°C.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
In Silico Studies: Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a target protein. This can provide valuable insights into the mechanism of action of a potential drug candidate.
General Workflow:
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., AChE, α-glucosidase) from the Protein Data Bank (PDB). Prepare the 3D structure of this compound.
-
Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to dock the ligand into the active site of the protein.
-
Analysis of Results: Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to evaluate the binding affinity.
Caption: A typical workflow for molecular docking studies.
Disclaimer
The information provided in this technical guide is based on the analysis of structurally related compounds and is intended for research and informational purposes only. The potential biological activities and experimental protocols for this compound have been inferred and have not been experimentally validated for this specific compound. Researchers should conduct their own experiments to verify these potential applications.
References
A Technical Guide to the Mechanism of Action of Benzenesulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide moiety is a foundational pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its chemical versatility and ability to interact with biological targets have led to the development of drugs for diverse applications, including anticancer, anti-inflammatory, and antimicrobial therapies.[1][2][3] This guide provides an in-depth examination of the core mechanisms of action for benzenesulfonamide compounds, with a primary focus on their most prominent role as inhibitors of carbonic anhydrase, alongside other significant biological activities.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
The most well-documented and clinically significant mechanism of action for benzenesulfonamide compounds is the inhibition of carbonic anhydrases (CAs).[1][4]
1.1. The Role of Carbonic Anhydrases
Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[4][5][6] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[5][6][7]
Humans express 15 CA isoforms, with at least 12 being catalytically active.[6][8] These isoforms differ in their tissue distribution and subcellular localization.[8] Dysregulation of specific isoforms is implicated in various pathologies:
-
Glaucoma: Overactivity of CA II and CA IV in the ciliary body of the eye contributes to excessive aqueous humor production.[9]
-
Epilepsy and High-Altitude Sickness: CA inhibitors are used to manage these conditions.[9][10]
-
Cancer: The transmembrane isoforms CA IX and CA XII are overexpressed in many hypoxic solid tumors.[6][10][11] They contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[6][11][12]
1.2. Molecular Mechanism of Inhibition
The therapeutic effect of benzenesulfonamide compounds stems from the unique ability of the primary sulfonamide group (-SO₂NH₂) to act as a potent zinc-binding group (ZBG).[1][5] The mechanism proceeds as follows:
-
Deprotonation: The sulfonamide group, with a pKa typically in the range of 9-10, exists in equilibrium with its deprotonated, anionic form (-SO₂NH⁻) at physiological pH.
-
Zinc Coordination: The deprotonated sulfonamide anion acts as a mimic of the transition state of the CO₂ hydration reaction. It coordinates directly to the Zn(II) ion located at the bottom of the enzyme's active site cavity, displacing the zinc-bound hydroxide ion that is crucial for catalysis.[4]
-
Hydrogen Bonding Network: The inhibitor is further stabilized within the active site by forming a network of hydrogen bonds with conserved amino acid residues, most notably the "gatekeeper" residue Thr199.[13] The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of Thr199.
This tight binding effectively blocks the active site, preventing substrate (CO₂) access and inhibiting the enzyme's catalytic activity.[4] The "tail" portion of the benzenesulfonamide molecule (the part of the molecule other than the benzenesulfonamide ZBG) can extend into different regions of the active site cavity, and modifications to this tail are used to achieve isoform-selective inhibition.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for 4-bromo-N-isopropylbenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-bromo-N-isopropylbenzenesulfonamide as a versatile building block in modern organic synthesis. This compound serves as a valuable precursor for the introduction of the N-isopropylbenzenesulfonamide moiety into a wide range of molecular scaffolds, a common feature in many biologically active molecules. The presence of a bromine atom on the aromatic ring allows for a variety of subsequent functionalizations through palladium- and copper-catalyzed cross-coupling reactions, making it a key intermediate in the synthesis of diverse compound libraries for drug discovery and materials science.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from bromobenzene. The first step involves the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride. This intermediate is then reacted with isopropylamine to afford the desired product.
Experimental Workflow: Synthesis
Caption: Synthetic pathway for this compound.
Applications in Cross-Coupling Reactions
The carbon-bromine bond in this compound is a versatile handle for various palladium- and copper-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted benzenesulfonamide derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting this compound with an organoboron reagent, such as a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl derivatives by coupling this compound with a primary or secondary amine. This reaction is of great importance in medicinal chemistry for the construction of complex amine-containing molecules.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. The resulting aryl alkynes are valuable intermediates that can undergo further transformations.
Heck Reaction
The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is a key method for the vinylation of aryl halides.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. It can be employed to couple this compound with alcohols, phenols, amines, or thiols.
Experimental Protocols
Note: The following protocols are generalized procedures. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal results. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-bromobenzenesulfonyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap, add chlorosulfonic acid (5.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add bromobenzene (1.0 eq) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude 4-bromobenzenesulfonyl chloride under vacuum.
Step 2: Synthesis of this compound
-
Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C.
-
Add isopropylamine (1.2 eq) and a base (e.g., pyridine or triethylamine, 1.5 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a reaction vessel, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the amine (1.1-1.5 eq) and an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.[1]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol 4: General Procedure for Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine, 2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 5: General Procedure for Heck Reaction
-
In a reaction vessel, combine this compound (1.0 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the alkene (1.1-2.0 eq) and a polar aprotic solvent (e.g., DMF, NMP).
-
Heat the reaction mixture to 100-140 °C and stir until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, remove the solvent under reduced pressure, and purify the product.
Protocol 6: General Procedure for Ullmann Condensation
-
To a reaction tube, add this compound (1.0 eq), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 eq).
-
Add the nucleophile (alcohol, phenol, amine, or thiol, 1.2-2.0 eq) and a high-boiling polar solvent (e.g., DMSO, DMF).
-
Seal the tube and heat the reaction mixture to 100-150 °C.
-
Monitor the reaction for completion.
-
Cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product.
Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions of aryl bromides. Note: The data presented here are for analogous aryl bromide substrates and are intended to provide a general guideline. Actual results with this compound may vary.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Bromotoluene | 2-Thienylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 88 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 6 | 98 |
| 2 | 1-Bromo-4-fluorobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | 4-Bromobenzonitrile | n-Hexylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 18 | 91 |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 96 |
| 2 | 4-Bromobenzaldehyde | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 6 | 89 |
| 3 | 1-Bromo-4-methoxybenzene | 1-Hexyne | PdCl₂(MeCN)₂ (2) | CuI (3) | Piperidine | Toluene | 60 | 12 | 93 |
Table 4: Representative Conditions for Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 16 | 85 |
| 2 | Methyl 4-bromobenzoate | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | NMP | 140 | 8 | 90 |
| 3 | 4-Bromotoluene | Acrylonitrile | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 100 | 24 | 78 |
Table 5: Representative Conditions for Ullmann Condensation of Aryl Bromides
| Entry | Aryl Bromide | Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Phenol | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 12 | 88 |
| 2 | 4-Bromoanisole | Aniline | CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ | DMF | 130 | 24 | 75 |
| 3 | 4-Bromotoluene | 1-Butanol | CuI (10) | None | Cs₂CO₃ | Pyridine | 110 | 18 | 65 |
References
Application Notes and Protocols for 4-bromo-N-isopropylbenzenesulfonamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-N-isopropylbenzenesulfonamide as a versatile reagent in palladium-catalyzed cross-coupling reactions. The protocols detailed below are foundational methodologies for key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific quantitative data for this compound is not extensively available in the public domain, the provided data for analogous aryl bromide systems serve as a reliable starting point for reaction optimization.
Suzuki-Miyaura Coupling: Synthesis of N-isopropyl-4-arylbenzenesulfonamides
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, coupling an organoboron species with an organic halide.[1] In this context, this compound can be coupled with various arylboronic acids to generate a library of N-isopropyl-4-arylbenzenesulfonamides, which are of interest in medicinal chemistry.
Data Presentation: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 88 |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 12 | 91 |
Note: Yields are based on reactions with structurally similar aryl bromides and are intended as a guide for optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water, 5 mL).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80 °C) in an oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
References
Application of Benzenesulfonamide Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold is a versatile and privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Its derivatives have demonstrated significant pharmacological activities, including carbonic anhydrase inhibition, anticancer, diuretic, antiviral, and antibacterial effects. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of benzenesulfonamide-based drugs.
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] These enzymes play a crucial role in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[1] The primary sulfonamide group (-SO₂NH₂) of these derivatives coordinates with the zinc ion in the active site of the enzyme, leading to inhibition.
Quantitative Data: Carbonic Anhydrase Inhibitory Activity
The following table summarizes the inhibitory activity (Ki) of representative benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [2] |
| Ureido-substituted benzenesulfonamide (U-F/SLC-0111) | - | 960 | 45 | 4 | [3] |
| Ureido-substituted benzenesulfonamide (U-CH₃) | - | 1765 | 7 | 6 | [3] |
| Ureido-substituted benzenesulfonamide (U-NO₂) | - | 15 | 1 | 6 | [3] |
| BSM-0004 | - | - | 96 | - | [4] |
Note: A lower Ki value indicates a higher inhibitory potency. "-" indicates data not available.
Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition
The following diagram illustrates the binding of a benzenesulfonamide inhibitor to the active site of carbonic anhydrase.
Caption: Binding of a benzenesulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory activity of benzenesulfonamide derivatives against carbonic anhydrase.
Materials:
-
Human carbonic anhydrase (e.g., hCA II, hCA IX)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (benzenesulfonamide derivatives)
-
Acetazolamide (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test compound dilutions or control to the appropriate wells.
-
Add 10 µL of the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes at 30-second intervals.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ or Ki value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anticancer Activity
Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents.[5] Their mechanism of action often involves the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to an acidic tumor microenvironment that promotes cancer cell proliferation and metastasis.[6][7] Some derivatives also exhibit anticancer activity through other mechanisms, such as inhibition of kinases or induction of apoptosis.[8]
Quantitative Data: Anticancer Activity of Benzenesulfonamide Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative benzenesulfonamide derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzenesulfonamide-1,2,3-triazole hybrid 7c | OVCAR-8 (Ovarian) | 0.54 | [8] |
| SLC-0111 | MDA-MB-231 (Breast, hypoxic) | 12.5 | [6] |
| FC-531 | MDA-MB-231 (Breast, hypoxic) | 5.2 | [6] |
| BSM-0004 | MCF-7 (Breast, normoxic) | 15.2 | [4] |
| BSM-0004 | MCF-7 (Breast, hypoxic) | 8.5 | [4] |
Signaling Pathway: CA IX Inhibition in Hypoxic Tumors
The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by benzenesulfonamides.
Caption: Inhibition of CA IX by benzenesulfonamides disrupts pH regulation in the tumor microenvironment.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzenesulfonamide derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzenesulfonamide derivatives in culture medium.
-
Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Diuretic Activity
Certain benzenesulfonamide derivatives act as diuretics by inhibiting carbonic anhydrase in the renal tubules, leading to increased excretion of sodium, bicarbonate, and water.[9] This class of diuretics is used in the management of edema and glaucoma.
Quantitative Data: Diuretic Activity
The diuretic activity of benzenesulfonamide derivatives is typically evaluated in animal models by measuring urine output and electrolyte excretion.
| Compound | Dose (mg/kg) | Urine Output (mL/5h) | Na⁺ Excretion (mEq/L) | K⁺ Excretion (mEq/L) | Reference |
| Furosemide (Control) | 10 | 12.5 ± 0.8 | 145 ± 10 | 25 ± 3 | [10] |
| Diarylamide E3 | 50 | 10.2 ± 0.7 | 138 ± 9 | 22 ± 2 | [10][11][12] |
Note: Data are representative and may vary depending on the experimental conditions.
Experimental Workflow: Diuretic Activity Assay in Rats
The following diagram illustrates the workflow for assessing the diuretic activity of benzenesulfonamide derivatives in a rat model.
Caption: Workflow for the evaluation of diuretic activity in rats.
Experimental Protocol: Diuretic Activity Assay in Rats
This protocol describes a method for evaluating the diuretic effect of benzenesulfonamide derivatives in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Metabolic cages
-
Test compounds (benzenesulfonamide derivatives)
-
Furosemide (as a positive control)
-
Normal saline (0.9% NaCl)
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Preparation:
-
Acclimatize rats to individual metabolic cages for 24-48 hours.
-
Fast the animals for 18 hours before the experiment, with free access to water.
-
-
Dosing:
-
Group the animals (n=6 per group) into control, test, and standard groups.
-
Administer normal saline (25 mL/kg, p.o.) to all animals to ensure a uniform water and salt load.
-
After 1 hour, administer the vehicle (e.g., normal saline), test compound, or furosemide orally.
-
-
Urine Collection:
-
Place the rats back into their metabolic cages immediately after dosing.
-
Collect urine for a period of 5 to 24 hours.
-
-
Analysis:
-
Measure the total volume of urine for each rat.
-
Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations.
-
-
Data Analysis:
-
Compare the urine volume and electrolyte excretion of the test groups with the control and standard groups.
-
Calculate diuretic activity and saluretic indices.
-
Antiviral Activity
Benzenesulfonamide derivatives have also been investigated for their antiviral properties, particularly against the human immunodeficiency virus (HIV).[13][14] They can act as inhibitors of viral enzymes such as protease and reverse transcriptase.[15][16] More recently, their activity against other viruses like Dengue and Zika has also been reported.[17]
Quantitative Data: Antiviral Activity of Benzenesulfonamide Derivatives
The following table summarizes the in vitro antiviral activity of representative benzenesulfonamide derivatives.
| Compound | Virus | Cell Line | EC₅₀/IC₅₀ (µM) | Reference |
| PF-74 (as reference) | HIV-1 | TZM-bl | 0.52 | [18][19] |
| Benzenesulfonamide-phenylalanine derivative 11l | HIV-1 | TZM-bl | 0.09 | [18][19] |
| 1,2-benzisothiazol-3(2H)-one benzenesulfonamide 6 | HIV-1 | MT-4 | 1.5 | [14] |
| BSA 9 | Dengue Virus (DENV) | BE(2)C | 1.52 | [17] |
| BSA 9 | Zika Virus (ZIKV) | BE(2)C | 1.91 | [17] |
Note: EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) are measures of antiviral potency.
Experimental Workflow: HIV-1 Protease Inhibition Assay (FRET-based)
The following diagram illustrates the workflow for a fluorescence resonance energy transfer (FRET)-based assay to screen for HIV-1 protease inhibitors.
Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.
Experimental Protocol: HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a FRET-based assay to screen for inhibitors of HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate
-
Assay Buffer (e.g., MES buffer, pH 6.0)
-
Test compounds (benzenesulfonamide derivatives)
-
A known HIV-1 protease inhibitor (e.g., Ritonavir) as a positive control
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HIV-1 protease in assay buffer.
-
Prepare a working solution of the FRET substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
-
Assay Setup:
-
Add 2 µL of the compound dilutions to the wells of the microplate.
-
Add 40 µL of the diluted HIV-1 protease solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each well.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antibacterial Activity
Sulfonamides were among the first synthetic antimicrobial agents and continue to be an important class of antibacterial drugs.[20] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in the bacterial synthesis of folic acid.
Quantitative Data: Antibacterial Activity of Benzenesulfonamide Derivatives
The following table summarizes the in vitro antibacterial activity (MIC) of representative benzenesulfonamide derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolate) | 32-128 | [21] |
| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolate) | 128-512 | [21] |
| Isopropyl derivative (5a) | Bacillus subtilis | 3.9 | [22] |
| Compound M6 | Klebsiella pneumoniae | 15.62 | [23] |
| Compound M19 | Pseudomonas aeruginosa | 7.81 | [23] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Logical Relationship: Mechanism of Antibacterial Action
The following diagram illustrates the mechanism of action of sulfonamides in bacteria.
Caption: Sulfonamides competitively inhibit dihydropteroate synthase, blocking folic acid synthesis in bacteria.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of benzenesulfonamide derivatives.[20]
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB)
-
Test compounds (benzenesulfonamide derivatives)
-
A known antibiotic as a positive control
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Compound Dilution:
-
Prepare two-fold serial dilutions of the test compounds and the positive control in MHB in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Synthesis of Benzenesulfonamide Derivatives
A common method for the synthesis of benzenesulfonamide derivatives involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.[24]
General Synthetic Scheme
Caption: General reaction scheme for the synthesis of N-substituted benzenesulfonamides.
Experimental Protocol: Synthesis of 4-Amino-N-(4-sulfamoylphenyl)benzamide
This protocol describes a multi-step synthesis of a benzenesulfonamide derivative.[24]
Step 1: Synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzamide
-
To a solution of 4-aminobenzenesulfonamide (10.1 mmol) and triethylamine (3 mL) in dry THF (30 mL), add 4-nitrobenzoyl chloride (10 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Remove the solvent under reduced pressure.
-
Wash the crude product with distilled water and recrystallize from ethanol.
Step 2: Synthesis of 4-amino-N-(4-sulfamoylphenyl)benzamide
-
Prepare a solution of sodium polysulfide by dissolving Na₂S·9H₂O (1 mmol) and sulfur (2 mmol) in boiling water (20 mL).
-
Add the sodium polysulfide solution dropwise to a warm solution of 4-nitro-N-(4-sulfamoylphenyl)benzamide (1 mmol) in an ethanol-water mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter the solid, and wash with water.
-
Recrystallize the product from 90% ethanol.
References
- 1. The clinical significance of sulfonamide disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 23. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of 4-Bromo-N-isopropylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The inherent properties of the sulfonamide functional group, including its ability to act as a zinc-binding moiety and participate in hydrogen bonding, make it a privileged scaffold in drug design. This application note provides a detailed experimental procedure for the synthesis of 4-bromo-N-isopropylbenzenesulfonamide, a key intermediate for the development of novel benzenesulfonamide derivatives. Furthermore, it outlines the characterization of the synthesized compound and provides context for its potential application as a modulator of signaling pathways, such as the Carbonic Anhydrase IX (CA IX) pathway, which is implicated in tumorigenesis.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for the synthesized this compound.
| Parameter | Value | Reference |
| Chemical Name | This compound | - |
| CAS Number | 1984-27-6 | [1] |
| Molecular Formula | C₉H₁₂BrNO₂S | [1] |
| Molecular Weight | 278.17 g/mol | [1] |
| Melting Point | 87-89 °C | [1] |
| Appearance | White to off-white solid | General Observation |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.75-7.65 (m, 4H, Ar-H), 4.85 (d, J=7.5 Hz, 1H, NH), 3.55 (sept, J=6.5 Hz, 1H, CH), 1.15 (d, J=6.5 Hz, 6H, 2xCH₃) | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 140.5, 132.5, 128.5, 127.0, 48.0, 23.0 | Predicted |
| Mass Spectrometry (ESI-MS) m/z | [M-H]⁻: 275.9, 277.9; [M+H]⁺: 277.9, 279.9 | Predicted |
| Yield | Not explicitly reported in literature; typically >80% for similar reactions. | General Observation |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from 4-bromobenzenesulfonyl chloride and isopropylamine.
Materials:
-
4-Bromobenzenesulfonyl chloride (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
To a solution of isopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 6-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion of the reaction, dilute the mixture with DCM.
-
Transfer the diluted mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using the following analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Record the spectrum on a 400 MHz NMR spectrometer. The expected spectrum should show multiplets for the aromatic protons, a doublet for the N-H proton, a septet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons.
-
¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should display the expected number of signals for the aromatic and aliphatic carbons.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.
-
The mass spectrum should show peaks corresponding to the protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻, exhibiting the characteristic isotopic pattern for a bromine-containing compound.
Melting Point Determination:
-
Determine the melting point of the purified solid using a standard melting point apparatus. The observed melting point should be within the range of 87-89 °C.[1]
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
Carbonic Anhydrase IX (CA IX) Signaling Pathway in Hypoxic Tumors
Caption: CA IX signaling in hypoxic tumors and potential inhibition.
Experimental Workflow for Drug Discovery
Caption: Workflow for sulfonamide-based CA IX inhibitor discovery.
References
Application Notes: 4-bromo-N-isopropylbenzenesulfonamide as a Versatile Building Block for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-N-isopropylbenzenesulfonamide is a valuable synthetic intermediate in medicinal chemistry. Its structural features, namely the reactive bromine atom and the sulfonamide moiety, make it an ideal starting material for the development of a diverse range of therapeutic agents. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.[1][2] The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.[3][4][5][6][7] This document provides detailed protocols and application notes for the use of this compound in the synthesis of potential pharmaceutical candidates.
Synthetic Applications & Protocols
The primary synthetic utility of this compound lies in its ability to undergo substitution at the 4-position of the benzene ring, allowing for the introduction of various functionalities and the construction of more complex molecular architectures.
General Experimental Workflow for Derivatization
Caption: General workflow for the synthesis of pharmaceutical intermediates from this compound.
Protocol 1: Synthesis of a Potential Sulfonylurea Antidiabetic Agent
This protocol details the synthesis of a hypothetical sulfonylurea derivative, a class of drugs known to treat type 2 diabetes by stimulating insulin secretion from pancreatic β-cells.[6] The synthesis involves the reaction of a sulfonamide with an isocyanate.[8] The structure-activity relationship of sulfonylureas suggests that a para-bromo substituent can enhance hypoglycemic activity.[8]
Reaction Scheme:
This compound + Cyclohexyl isocyanate → 1-(4-bromophenyl)sulfonyl-3-cyclohexyl-1-isopropylurea
Materials:
-
This compound
-
Cyclohexyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclohexyl isocyanate (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.
Expected Yield: 75-85%
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₉H₁₂BrNO₂S | 278.16 | White to off-white solid |
| Cyclohexyl isocyanate | C₇H₁₁NO | 125.17 | Colorless liquid |
| Product | C₁₆H₂₃BrN₂O₃S | 403.34 | White solid |
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Sulfonamides
The bromine atom on this compound is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in drug discovery.[9] This allows for the synthesis of biaryl sulfonamides, a scaffold present in various biologically active molecules.
Reaction Scheme:
This compound + Arylboronic acid → 4-aryl-N-isopropylbenzenesulfonamide
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 4:1 mixture of toluene and water.
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Expected Yield: 60-90%
| Reactant/Product | Role | Typical Molar Ratio |
| This compound | Starting Material | 1.0 |
| Arylboronic acid | Coupling Partner | 1.2 |
| Pd(OAc)₂ | Catalyst | 0.05 |
| PPh₃ | Ligand | 0.1 |
| K₂CO₃ | Base | 2.0 |
| Product | Biaryl Sulfonamide | - |
Potential Therapeutic Applications and Signaling Pathways
Derivatives of this compound are anticipated to exhibit a range of biological activities based on the well-established pharmacology of the sulfonamide scaffold.
Antidiabetic Activity: Sulfonylurea Pathway
Sulfonylureas, which can be synthesized from this compound, act as insulin secretagogues. They bind to and inhibit the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[8] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.
Caption: Signaling pathway of sulfonylurea antidiabetic agents.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[3][5][10] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, edema, and certain types of cancer. The sulfonamide moiety of derivatives synthesized from this compound can bind to the zinc ion in the active site of the enzyme, leading to its inhibition.
Summary of Potential Biological Activities
| Derivative Class | Potential Therapeutic Area | Mechanism of Action | Key Structural Feature |
| Sulfonylureas | Type 2 Diabetes | Inhibition of KATP channels in pancreatic β-cells | Arylsulfonylurea moiety |
| Biaryl Sulfonamides | Oncology, Inflammation | Varied (e.g., kinase inhibition) | Biaryl scaffold |
| Heterocyclic Sulfonamides | Infectious Diseases | Inhibition of essential microbial enzymes | Sulfonamide linked to a heterocycle |
| N-Acylsulfonamides | Varied | Varied | Acylated sulfonamide nitrogen |
This compilation of protocols and application notes highlights the significant potential of this compound as a versatile building block in the synthesis of novel pharmaceutical agents. Its reactivity and the established biological importance of the sulfonamide scaffold make it a compound of high interest for further exploration in drug discovery and development programs.
References
- 1. wjpps.com [wjpps.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolbutamide synthesis: Medicinal Chemistry Practical, Lab manual, PDF [pharmacyinfoline.com]
- 9. CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide - Google Patents [patents.google.com]
- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from 4-Bromo-N-isopropylbenzenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 4-bromo-N-isopropylbenzenesulfonamide. This readily available starting material serves as a versatile scaffold for the construction of diverse heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The protocols outlined below focus on leveraging the reactivity of the aryl bromide for cross-coupling reactions followed by intramolecular cyclization to generate fused heterocyclic sulfonamides.
Introduction
This compound is an attractive starting material for the synthesis of complex heterocyclic structures. The presence of the bromine atom allows for a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations. These reactions enable the introduction of various functional groups at the 4-position, which can then participate in subsequent intramolecular cyclization reactions to form fused ring systems. The N-isopropylbenzenesulfonamide moiety itself is a key pharmacophore in many biologically active molecules and provides a handle for further structural modifications.
This document details two primary synthetic strategies for the construction of novel heterocyclic compounds:
-
Synthesis of Dibenzothiazepine Derivatives: This approach involves an initial Buchwald-Hartwig amination to couple this compound with an ortho-substituted aniline, followed by an intramolecular cyclization to form the seven-membered dibenzothiazepine ring system.
-
Synthesis of Quinazoline-Sulfonamide Conjugates: This strategy utilizes a Suzuki-Miyaura coupling to introduce a 2-aminophenyl moiety, which then undergoes cyclization with a suitable one-carbon synthon to construct the quinazoline ring.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic protocols.
Table 1: Synthesis of N-(2-aminophenyl)-4-bromo-N-isopropylbenzenesulfonamide (Intermediate 1)
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Buchwald-Hartwig Amination | This compound, 2-phenylenediamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
Table 2: Synthesis of Dibenzothiazepine Derivative (Product 1)
| Step | Reaction | Reactant | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2 | Intramolecular Cyclization | Intermediate 1 | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | DMF | 120 | 24 | 60-70 |
Table 3: Synthesis of 4-(2-Aminophenyl)-N-isopropylbenzenesulfonamide (Intermediate 2)
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound, 2-aminophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
Table 4: Synthesis of Quinazoline-Sulfonamide Conjugate (Product 2)
| Step | Reaction | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2 | Cyclization | Intermediate 2, Triethyl orthoformate | p-TsOH | Ethanol | Reflux | 8 | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of a Dibenzothiazepine Derivative
This protocol describes a two-step synthesis of a dibenzothiazepine derivative from this compound. The key steps are a Buchwald-Hartwig amination followed by an intramolecular C-S or C-N bond formation.
Step 1: Synthesis of N-(2-aminophenyl)-4-bromo-N-isopropylbenzenesulfonamide (Intermediate 1)
-
Materials:
-
This compound (1.0 eq)
-
2-Phenylenediamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 2-phenylenediamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-aminophenyl)-4-bromo-N-isopropylbenzenesulfonamide as a solid.
-
Step 2: Synthesis of the Dibenzothiazepine Derivative (Product 1)
-
Materials:
-
N-(2-aminophenyl)-4-bromo-N-isopropylbenzenesulfonamide (Intermediate 1) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Intermediate 1, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired dibenzothiazepine derivative.
-
Protocol 2: Synthesis of a Quinazoline-Sulfonamide Conjugate
This protocol outlines the synthesis of a quinazoline-sulfonamide conjugate via a Suzuki-Miyaura coupling followed by a cyclization reaction.
Step 1: Synthesis of 4-(2-Aminophenyl)-N-isopropylbenzenesulfonamide (Intermediate 2)
-
Materials:
-
This compound (1.0 eq)
-
2-Aminophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound, 2-aminophenylboronic acid, and K₂CO₃ in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(2-aminophenyl)-N-isopropylbenzenesulfonamide.
-
Step 2: Synthesis of the Quinazoline-Sulfonamide Conjugate (Product 2)
-
Materials:
-
4-(2-Aminophenyl)-N-isopropylbenzenesulfonamide (Intermediate 2) (1.0 eq)
-
Triethyl orthoformate (5.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Ethanol
-
-
Procedure:
-
To a solution of Intermediate 2 in ethanol, add triethyl orthoformate and a catalytic amount of p-TsOH.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure quinazoline-sulfonamide conjugate.
-
Mandatory Visualization
Caption: Synthetic pathway to a dibenzothiazepine derivative.
Caption: Synthetic route to a quinazoline-sulfonamide conjugate.
Application Notes and Protocols for Catalytic Methods Involving Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of modern catalytic methods involving substituted benzenesulfonamides, a versatile functional group in organic synthesis and medicinal chemistry. The protocols outlined below offer practical guidance for employing benzenesulfonamides as directing groups in C-H functionalization and for their synthesis via copper-catalyzed cross-coupling reactions. Furthermore, the role of the benzenesulfonamide moiety in drug design is highlighted through the mechanisms of action of Celecoxib and Dorzolamide.
Part 1: Benzenesulfonamides as Directing Groups in Palladium-Catalyzed C-H Functionalization
The sulfonamide functional group is a powerful directing group for transition metal-catalyzed C-H functionalization, enabling the selective introduction of various substituents at positions that would be difficult to access through classical methods. This approach is particularly valuable for the late-stage modification of complex molecules.
Application Note: Palladium-Catalyzed Ortho-Olefination of Benzenesulfonamides
Palladium-catalyzed ortho-olefination of benzenesulfonamides allows for the direct formation of a carbon-carbon bond between the aromatic ring and an alkene. This reaction is highly regioselective and tolerates a wide range of functional groups. The sulfonamide group chelates to the palladium catalyst, directing the C-H activation to the ortho position.
Quantitative Data Summary
The following table summarizes the scope of the palladium-catalyzed ortho-olefination of N-substituted benzenesulfonamides with various olefins.
| Entry | Benzenesulfonamide Substrate | Olefin | Product | Yield (%) |
| 1 | N-(tert-Butyl)benzenesulfonamide | Styrene | N-(tert-Butyl)-2-styrylbenzenesulfonamide | 85 |
| 2 | N-Phenylbenzenesulfonamide | n-Butyl acrylate | N-Phenyl-2-(butyl-acrylyl)benzenesulfonamide | 78 |
| 3 | N-Methyl-4-methoxybenzenesulfonamide | 1-Octene | N-Methyl-4-methoxy-2-(oct-1-en-1-yl)benzenesulfonamide | 92 |
| 4 | N-Cyclohexyl-4-chlorobenzenesulfonamide | Cyclohexyl acrylate | N-Cyclohexyl-4-chloro-2-(cyclohexyl-acrylyl)benzenesulfonamide | 75 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Ortho-Olefination
Materials:
-
Substituted benzenesulfonamide (1.0 mmol)
-
Olefin (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the substituted benzenesulfonamide (1.0 mmol), palladium(II) acetate (0.05 mmol), copper(II) acetate (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) and the olefin (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-olefinated benzenesulfonamide.
Experimental Workflow
Caption: Experimental workflow for Pd-catalyzed ortho-olefination.
Part 2: Catalytic Synthesis of Substituted Benzenesulfonamides
Recent advances in catalysis have provided efficient methods for the synthesis of sulfonamides, avoiding the use of harsh reagents like sulfonyl chlorides. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation.
Application Note: Copper-Catalyzed Synthesis of N-Aryl Sulfonamides
This method describes a one-pot synthesis of N-aryl sulfonamides from aryl boronic acids, a sulfur dioxide surrogate (DABSO), and amines, using a copper catalyst. This approach offers a broad substrate scope and good functional group tolerance, making it a valuable tool for medicinal chemistry and drug discovery.
Quantitative Data Summary
The following table presents a selection of N-aryl sulfonamides synthesized using the copper-catalyzed three-component reaction.
| Entry | Aryl Boronic Acid | Amine | Product | Yield (%) |
| 1 | Phenylboronic acid | Aniline | N-Phenylbenzenesulfonamide | 82 |
| 2 | 4-Methoxyphenylboronic acid | Cyclohexylamine | N-Cyclohexyl-4-methoxybenzenesulfonamide | 90 |
| 3 | 3-Chlorophenylboronic acid | Morpholine | 4-(3-Chlorophenylsulfonyl)morpholine | 75 |
| 4 | Naphthalen-2-ylboronic acid | Benzylamine | N-Benzylnaphthalene-2-sulfonamide | 88 |
Experimental Protocol: General Procedure for Copper-Catalyzed Sulfonamide Synthesis
Materials:
-
Aryl boronic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), 0.6 mmol)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, add the aryl boronic acid (1.0 mmol), DABSO (0.6 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol) to a dry reaction tube.
-
Add anhydrous 1,4-dioxane (5 mL) and the amine (1.2 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired sulfonamide.
Part 3: Applications in Drug Development
The benzenesulfonamide moiety is a well-established pharmacophore found in numerous approved drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its metabolic stability, makes it a valuable component in drug design. The following examples illustrate the role of the benzenesulfonamide group in the mechanism of action of two important drugs.
Case Study 1: Celecoxib - A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The benzenesulfonamide group of celecoxib plays a crucial role in its selectivity by binding to a hydrophilic side pocket present in the COX-2 active site, which is absent in the COX-1 isoform. This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
Case Study 2: Dorzolamide - A Carbonic Anhydrase Inhibitor
Dorzolamide is a topical carbonic anhydrase inhibitor used to treat glaucoma. It lowers intraocular pressure by reducing the production of aqueous humor in the eye. The unsubstituted sulfonamide group of dorzolamide is essential for its activity, as it coordinates to the zinc ion in the active site of carbonic anhydrase II, blocking its enzymatic function. This inhibition decreases the formation of bicarbonate ions in the ciliary processes, which in turn reduces fluid transport and aqueous humor secretion.
Caption: Dorzolamide inhibits carbonic anhydrase II in the eye.
Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-isopropylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif is present in a range of biologically active molecules. The development of a robust and scalable synthesis method is therefore crucial for enabling further research and development in these areas. This document provides a detailed protocol for the scalable synthesis of this compound, focusing on a reliable and efficient procedure suitable for laboratory and pilot-plant scale production. The described methodology is based on the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and isopropylamine.
Synthesis Overview
The synthesis of this compound is achieved through the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine in the presence of a suitable base to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in a suitable organic solvent.
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the scalable synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Bromobenzenesulfonyl Chloride | 1.0 equivalent | Key starting material. |
| Isopropylamine | 1.5 - 2.0 equivalents | Used in excess to drive the reaction to completion and act as a base. |
| Base (e.g., Triethylamine) | 1.2 equivalents (if isopropylamine is not in large excess) | An external base can be used to scavenge HCl. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | DCM is a good choice for reaction and workup. THF is another suitable alternative. |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | The initial addition of the sulfonyl chloride is typically done at 0 °C to control the exotherm, followed by stirring at room temperature. |
| Reaction Time | 2 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up & Purification | ||
| Quenching | Water or dilute aqueous acid | To remove excess amine and base. |
| Extraction | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase. |
| Purification Method | Recrystallization or Flash Column Chromatography | Recrystallization from ethanol/water or isopropanol/water is often sufficient. Column chromatography can be used for higher purity. |
| Expected Outcome | ||
| Yield | 85 - 95% | Based on analogous reactions. |
| Purity | >98% (after purification) | Purity can be assessed by HPLC, LC-MS, and NMR. |
Experimental Protocols
Materials and Equipment:
-
4-Bromobenzenesulfonyl chloride (98%+)
-
Isopropylamine (99%+)
-
Triethylamine (99%+, optional)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol or Isopropanol for recrystallization
-
Silica gel for column chromatography (if necessary)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves, lab coat)
Protocol 1: Scalable Synthesis using Isopropylamine as both Reactant and Base
This protocol is suitable for gram to multi-gram scale synthesis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isopropylamine (2.0 equivalents) and dichloromethane (5-10 mL per gram of sulfonyl chloride). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane (2-3 mL per gram). Add this solution dropwise to the stirred isopropylamine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess isopropylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or isopropanol. Slowly add water until the solution becomes turbid. Cool the mixture to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
-
Column Chromatography (if necessary): If the product is not sufficiently pure after recrystallization, it can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Synthesis using an External Base
This protocol is an alternative that uses a stoichiometric amount of a tertiary amine base.
-
Reaction Setup: In a three-necked round-bottom flask, dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane. Cool the mixture to 0 °C.
-
Addition of Sulfonyl Chloride: Add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise as described in Protocol 1.
-
Reaction and Work-up: Follow the same procedure for reaction and work-up as described in Protocol 1.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for the scalable synthesis of this compound.
Safety Considerations
-
4-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isopropylamine: Highly flammable liquid and vapor. Causes skin irritation and serious eye damage. May cause respiratory irritation. Use in a well-ventilated area, away from ignition sources.
-
Dichloromethane (DCM): Suspected of causing cancer. May cause drowsiness or dizziness. Handle in a fume hood with appropriate PPE.
-
The reaction is exothermic and should be controlled by slow addition of the sulfonyl chloride at low temperature.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-N-isopropylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-bromo-N-isopropylbenzenesulfonamide. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental procedures.
Troubleshooting and FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Recrystallization Issues
Q1: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A: This issue can arise from using an insufficient amount of solvent or an inappropriate solvent. To resolve this, try the following:
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Gradually Add More Solvent: Add small portions of the hot solvent to your mixture until the solid completely dissolves.
-
Re-evaluate Solvent Choice: If a large volume of solvent has been added without dissolution, the solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. For sulfonamides, solvent systems like ethanol/water, acetone/hexane, or toluene can be effective.
Q2: No crystals are forming after the solution has cooled. How can I induce crystallization?
A: A lack of crystal formation may indicate that the solution is too dilute or has become supersaturated. The following techniques can initiate crystallization:
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Induce Nucleation: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide sites for crystal growth to begin.
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Seeding: If you have a pure crystal of this compound, add it to the solution to act as a template for crystallization.
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Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the compound's concentration. Allow the more concentrated solution to cool again.
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Extended Cooling: Ensure the solution is thoroughly cooled. After it reaches room temperature, place it in an ice bath for at least 30-60 minutes to maximize precipitation.
Q3: The compound has "oiled out" instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This can happen if the solution is too concentrated, cooled too quickly, or if the compound has significant impurities. To remedy this:
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Reheat the solution to redissolve the oil.
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Add a small amount of additional hot solvent to slightly dilute the solution.
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Allow the solution to cool much more slowly to room temperature before placing it in an ice bath.
Q4: My purified crystals are discolored. How can I remove colored impurities?
A: Discoloration is often due to highly conjugated or polymeric impurities.
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Activated Charcoal: After dissolving the crude product in hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Note that using too much charcoal can reduce your final yield.
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Chromatography: If charcoal treatment is ineffective, column chromatography may be necessary to separate the colored impurities.
Column Chromatography Issues
Q5: How do I select the right solvent system for column chromatography?
A: The ideal solvent system (eluent) for column chromatography is best determined by using Thin-Layer Chromatography (TLC).
-
Spot your crude product on a TLC plate and develop it with various solvent mixtures.
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The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35. This generally provides the best separation. For a related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, a 1:1 mixture of hexane and ethyl acetate was effective.
Q6: My compound won't elute from the column. What should I do?
A: This could be due to several factors:
-
Incorrect Solvent System: The eluent may not be polar enough to move the compound down the column. Gradually increase the polarity of your solvent system.
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Compound Decomposition: The compound may be unstable on silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If it is unstable, you might consider using a different stationary phase like alumina or deactivating the silica gel.
Q7: All my collected fractions are mixed. Why did the separation fail?
A: Poor separation can result from:
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Overloading the Column: Using too much crude material for the amount of silica gel will result in broad, overlapping bands.
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Improper Packing: Air bubbles or cracks in the silica gel bed will lead to uneven solvent flow and poor separation.
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Inappropriate Eluent: If the Rf value of your compound is too high in the chosen solvent system, it will elute too quickly without separating from impurities.
Quantitative Data Summary
The following table summarizes quantitative data from a published purification procedure for a structurally similar compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. This data can serve as a useful reference for purifying this compound.
| Purification Technique | Parameter | Value |
| Column Chromatography | Stationary Phase | Silica Gel (SiO₂) |
| Mobile Phase | 1:1 Hexane/Ethyl Acetate | |
| Rf Value | 0.66 | |
| Recrystallization | Solvent | Toluene |
| Final Yield (post-column) | 41% |
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is suitable for purifying the crude product, especially when multiple impurities are present.
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TLC Analysis: First, determine an appropriate solvent system using TLC. A 1:1 mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for the desired compound.
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Column Packing:
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Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column, maintaining a constant flow.
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Collect fractions in separate test tubes as the solvent elutes from the bottom.
-
-
Analysis:
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Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
This method is ideal for a final purification step after chromatography or for crude material that is already relatively pure (>90%).
-
Solvent Selection: Test the solubility of a small amount of your compound in various solvents (e.g., toluene, ethanol, acetone, water) at both room temperature and boiling point. An ideal solvent will fully dissolve the compound when hot and allow it to precipitate upon cooling. A mixed solvent system, such as ethanol/water, is often effective for sulfonamides.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to completely dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, or if you have used activated charcoal for decolorization, perform a hot filtration to remove them.
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
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Once at room temperature, place the flask in an ice bath to maximize crystal yield.
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-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for inducing crystallization.
Technical Support Center: Synthesis of 4-bromo-N-isopropylbenzenesulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 4-bromo-N-isopropylbenzenesulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction that lowers the yield of this compound?
A1: The most significant side reaction is di-sulfonylation. This occurs when the initially formed this compound, which has a slightly acidic N-H proton, is deprotonated by the base in the reaction mixture. The resulting sulfonamide anion acts as a nucleophile and attacks a second molecule of 4-bromobenzenesulfonyl chloride, leading to an undesired di-sulfonylated byproduct, (4-bromophenyl)SO₂N(isopropyl)SO₂(4-bromophenyl).[1]
Q2: How can the formation of the di-sulfonylated byproduct be minimized?
A2: To improve the selectivity for the desired mono-sulfonated product, several reaction parameters should be carefully controlled:
-
Slow Rate of Addition: Add the 4-bromobenzenesulfonyl chloride solution dropwise to the isopropylamine solution. This keeps the concentration of the sulfonylating agent low, favoring a reaction with the more nucleophilic isopropylamine over the less reactive sulfonamide anion.[1]
-
Low Temperature: Perform the addition and initial reaction at a reduced temperature, such as 0 °C or even lower. This decreases the rate of the undesired di-sulfonylation reaction more significantly than the desired mono-sulfonylation.[1]
-
Stoichiometry: Precise control of the molar ratio of reactants is crucial. While a 1:1 ratio is a common starting point, a slight excess of the amine can sometimes suppress the side reaction, though it may complicate purification.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine, or a slight excess of a tertiary amine like triethylamine. Avoid using an excess of a strong, unhindered base, which can readily deprotonate the product and promote di-sulfonylation.[1]
Q3: What is the role of the base in this reaction, and which type is recommended?
A3: The base is essential for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine.[1] A tertiary amine like triethylamine (TEA) or a weak base like sodium bicarbonate (in a biphasic system) is commonly used.[2] The base should be non-nucleophilic to avoid reacting with the sulfonyl chloride itself.
Q4: My starting material, 4-bromobenzenesulfonyl chloride, appears degraded. How can I prevent this and what are the consequences?
A4: 4-Bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding 4-bromobenzenesulfonic acid, which is unreactive towards the amine under these conditions.[3] To prevent degradation, store it in a tightly sealed container in a desiccator. Always use anhydrous solvents and ensure your glassware is thoroughly dried before starting the experiment. Degradation of the starting material will directly result in a lower yield.
Q5: What are the most effective methods for purifying the final product?
A5: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is effective if the crude product is relatively pure (>90%). Common solvents include ethanol or toluene.[2][4]
-
Column Chromatography: If the crude product contains significant impurities, such as the di-sulfonylation byproduct or unreacted starting materials, silica gel column chromatography is recommended. A common eluent system is a mixture of hexane and ethyl acetate.[4]
Troubleshooting Guide: Low Product Yield
| Symptom / Observation | Potential Cause | Recommended Action |
| A significant amount of a higher molecular weight byproduct is detected by TLC, LC-MS, or NMR. | Di-sulfonylation. The product has reacted with a second molecule of the sulfonyl chloride.[1] | 1. Lower the reaction temperature to 0 °C or below during the addition.[1]2. Add the sulfonyl chloride solution very slowly (dropwise) to the amine solution.[1]3. Ensure you are not using a large excess of a strong base. Consider using a weaker or more hindered base.[1] |
| The reaction consumes the starting material, but the yield is still low, and the aqueous layer is acidic. | Hydrolysis of 4-bromobenzenesulfonyl chloride. The sulfonyl chloride has reacted with water instead of the amine. | 1. Use anhydrous solvents (e.g., dichloromethane).2. Thoroughly dry all glassware before use.3. Minimize the exposure of the sulfonyl chloride to atmospheric moisture. |
| The crude product is an oil or difficult to crystallize. | Presence of multiple impurities. The crude product may contain unreacted starting materials, the di-sulfonylated byproduct, and hydrolyzed starting material. | Purify the crude material using silica gel column chromatography before attempting recrystallization.[2][4] |
| The reaction appears sluggish or incomplete, with significant unreacted starting material. | Insufficient reaction time or temperature. The reaction may not have proceeded to completion. | 1. After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for an extended period (e.g., 18-22 hours).[2]2. Monitor the reaction progress using TLC until the limiting reagent is consumed. |
Quantitative Data Summary: Optimizing Reaction Parameters
The following table summarizes the impact of key reaction parameters on the yield of this compound.
| Parameter | Suboptimal Condition | Optimized Condition | Expected Outcome on Yield | Rationale |
| Addition Rate | Rapid addition of sulfonyl chloride | Slow, dropwise addition of sulfonyl chloride[1] | Increase | Maintains a low concentration of the electrophile, favoring reaction with the highly nucleophilic amine over the deprotonated sulfonamide product, thus reducing di-sulfonylation.[1] |
| Temperature | Reaction at room temperature or elevated temperatures | Addition at 0 °C, followed by slow warming to room temperature[1] | Increase | Low temperatures suppress the rate of the undesired di-sulfonylation side reaction more effectively than the desired primary reaction.[1] |
| Solvent Purity | Use of technical grade or non-anhydrous solvents | Use of anhydrous solvents (e.g., dry dichloromethane) | Increase | Prevents the hydrolysis of the moisture-sensitive 4-bromobenzenesulfonyl chloride starting material into the unreactive sulfonic acid. |
| Base | Large excess of a strong, unhindered base (e.g., >2 eq. TEA) | Stoichiometric or slight excess (1.1-1.2 eq.) of a hindered or weak base (e.g., Pyridine, TEA) | Increase | Minimizes the concentration of the deprotonated sulfonamide anion, which is the nucleophile in the di-sulfonylation side reaction.[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isopropylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq.) in a separate flask with anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-22 hours.[2] Monitor the reaction's progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol, toluene).[2][4] A good solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Visualizations
Reaction Pathways
Caption: Competing pathways for desired mono-sulfonylation vs. undesired di-sulfonylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
General Experimental Workflow
Caption: A step-by-step overview of the general experimental synthesis workflow.
References
identifying side products in 4-bromobenzenesulfonamide reactions
Welcome to the technical support center for reactions involving 4-bromobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to identifying and minimizing side products in common transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial 4-bromobenzenesulfonamide?
A1: Commercially available 4-bromobenzenesulfonamide is generally of high purity (≥98%). However, trace amounts of impurities stemming from its synthesis can be present. The most common synthetic route involves the chlorosulfonation of bromobenzene to form 4-bromobenzenesulfonyl chloride, followed by ammonolysis.[1] Potential impurities include unreacted starting materials and byproducts from these steps.
Q2: How can I purify crude 4-bromobenzenesulfonamide?
A2: Recrystallization is a common and effective method for purifying crude 4-bromobenzenesulfonamide. Solvents such as ethanol can be used.[1] For more persistent impurities, flash column chromatography on silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate) is recommended.[2]
Troubleshooting Guides for Common Reactions
This section provides troubleshooting for specific reactions where 4-bromobenzenesulfonamide is used as a reactant or is formed as a product.
Synthesis of 4-Bromobenzenesulfonamide via Ammonolysis
The conversion of 4-bromobenzenesulfonyl chloride to 4-bromobenzenesulfonamide is achieved through ammonolysis, a nucleophilic acyl substitution where ammonia is the nucleophile.[1]
Problem: Low yield and presence of a significant amount of an acidic byproduct.
-
Possible Cause: Hydrolysis of the starting material, 4-bromobenzenesulfonyl chloride, due to the presence of water. This leads to the formation of 4-bromobenzenesulfonic acid.
-
Solution: Ensure all glassware is thoroughly dried and use an anhydrous solvent for the reaction. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.[2]
Experimental Protocol: Synthesis of 4-Bromobenzenesulfonamide [3]
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Dissolve 4-bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol) in methanol (5 mL).
-
Add a methanol/ammonia solution (5 mL, excess) to the mixture in a 25 mL single-neck flask.
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Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
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Concentrate the reaction solution under reduced pressure to obtain the crude 4-bromobenzenesulfonamide. The product can be used for subsequent reactions or purified further.
Workflow for Synthesis of 4-Bromobenzenesulfonamide
Caption: Workflow for the synthesis of 4-bromobenzenesulfonamide.
N-Acylation Reactions
A common reaction is the N-acylation of 4-bromobenzenesulfonamide, for instance, with benzoyl chloride to form N-(4-bromobenzenesulfonyl)benzamide.[1][4]
Problem: Formation of multiple products and difficulty in purification.
-
Possible Causes & Solutions:
-
Unreacted Starting Materials: The presence of unreacted 4-bromobenzenesulfonamide and benzoyl chloride is common. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).[2]
-
Hydrolysis of Acylating Agent: If benzoyl chloride reacts with residual water, it will form benzoic acid, which can complicate purification. Use of an anhydrous solvent and inert atmosphere is recommended.
-
Base-Related Byproducts: The base used to neutralize the HCl generated (e.g., triethylamine) can form a hydrochloride salt (e.g., triethylamine hydrochloride) which is typically removed during the aqueous workup.[2]
-
Quantitative Data: Hypothetical Product Distribution in N-Acylation
| Entry | Base | Solvent | Reaction Time (h) | Desired Product Yield (%) | Unreacted Starting Material (%) | Benzoic Acid (%) |
| 1 | Triethylamine | Dichloromethane | 2 | 85 | 10 | 5 |
| 2 | Pyridine | Dichloromethane | 2 | 82 | 12 | 6 |
| 3 | Triethylamine | Dichloromethane (wet) | 2 | 70 | 10 | 20 |
| 4 | Triethylamine | Dichloromethane | 4 | 92 | 3 | 5 |
Experimental Protocol: N-Benzoylation of 4-Bromobenzenesulfonamide [1]
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Dissolve 4-bromobenzenesulfonamide (2.36 g, 10 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.
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Cool the solution in an ice bath with stirring.
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Add benzoyl chloride (1.55 g, 1.3 mL, 11 mmol) dropwise over 30 minutes, maintaining the temperature below 10°C.
-
After addition is complete, continue stirring for an additional 2 hours at room temperature.
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Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol for purification.
Signaling Pathway for N-Acylation Troubleshooting
Caption: Troubleshooting logic for N-acylation reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[5][6] When using 4-bromobenzenesulfonamide, the aryl bromide can be coupled with various amines.
Problem: Formation of a dehalogenated byproduct and homocoupling of the amine.
-
Possible Causes & Solutions:
-
Hydrodehalogenation: This side reaction results in the replacement of the bromine atom with a hydrogen, forming benzenesulfonamide. It can occur via β-hydride elimination from the palladium intermediate.[5] To minimize this, ensure the use of a suitable ligand and base combination, and consider running the reaction at a lower temperature.
-
Homocoupling of Amine: This can occur under certain conditions, leading to the formation of a hydrazine derivative. Optimizing the catalyst-to-ligand ratio and the choice of base can suppress this side reaction.
-
Quantitative Data: Hypothetical Side Product Formation in Buchwald-Hartwig Amination
| Entry | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| 1 | XPhos | NaOtBu | 100 | 90 | 8 |
| 2 | SPhos | K₃PO₄ | 100 | 85 | 12 |
| 3 | XPhos | NaOtBu | 80 | 95 | 4 |
| 4 | dppf | Cs₂CO₃ | 100 | 75 | 20 |
Catalytic Cycle of Buchwald-Hartwig Amination and Side Reaction
Caption: Buchwald-Hartwig catalytic cycle and hydrodehalogenation side reaction.
Suzuki Coupling
The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[7] 4-Bromobenzenesulfonamide can serve as the organohalide partner.
Problem: Formation of homocoupled byproducts.
-
Possible Causes & Solutions:
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl compound derived from the boronic acid (R-R, where R is the organic group from R-B(OH)₂). This can be promoted by the presence of oxygen.[8] To avoid this, the reaction should be thoroughly degassed and run under an inert atmosphere.
-
Homocoupling of the Aryl Halide: This leads to the formation of 4,4'-disulfonamidobiphenyl. This is generally less common but can be influenced by the choice of catalyst and reaction conditions.
-
Quantitative Data: Hypothetical Side Product Formation in Suzuki Coupling
| Entry | Catalyst | Base | Atmosphere | Desired Product Yield (%) | Boronic Acid Homocoupling (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Nitrogen | 92 | 5 |
| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Nitrogen | 88 | 9 |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | Air | 70 | 25 |
| 4 | Pd(OAc)₂/SPhos | K₃PO₄ | Argon | 95 | 3 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromobenzenesulfonamide | 701-34-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
stability of 4-bromo-n-isopropylbenzenesulfonamide under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-bromo-N-isopropylbenzenesulfonamide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: As a member of the N-alkylated benzenesulfonamide class, this compound is generally considered to be a stable compound under neutral pH conditions at ambient temperature. However, its stability can be compromised under acidic or basic conditions, leading to potential degradation. The primary pathway for degradation is the hydrolysis of the sulfur-nitrogen (S-N) bond.
Q2: How do acidic and basic conditions affect the stability of this compound?
A2: Sulfonamides are susceptible to hydrolysis, and the rate of this degradation is pH-dependent.
-
Acidic Conditions: In the presence of strong acids, the sulfonamide nitrogen can be protonated, making the S-N bond more susceptible to nucleophilic attack by water. This typically leads to the cleavage of the S-N bond, yielding 4-bromobenzenesulfonic acid and isopropylamine.
-
Basic Conditions: Under strongly basic conditions, the sulfonamide may also undergo hydrolysis, although the mechanism and rates can differ from acid-catalyzed hydrolysis.
For many sulfonamides, maximum stability is observed in the neutral pH range. It is advisable to perform a pH-rate profile study to determine the optimal pH for your specific application.
Q3: What is the expected thermal stability of this compound?
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photostability of this compound, compounds containing aromatic bromine atoms can sometimes be light-sensitive. To minimize the risk of photodegradation, it is recommended to store the compound in amber vials and to protect reaction mixtures from direct light, especially if the experiments are conducted over extended periods.
Q5: How does this compound behave in the presence of common oxidizing and reducing agents?
A5: The sulfonamide functional group is generally robust towards many common oxidizing and reducing agents. However, strong oxidizing or reducing conditions should be evaluated on a case-by-case basis. The aromatic ring and the bromine substituent may be susceptible to certain reagents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low reaction yield or recovery of starting material | Degradation of this compound due to harsh pH conditions. | - Buffer the reaction mixture to maintain a neutral or near-neutral pH if the reaction chemistry allows. - If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize degradation. - Perform a small-scale time-course study to determine the optimal reaction time before significant degradation occurs. |
| Formation of unexpected byproducts | Thermal decomposition of the compound. | - If the reaction is heated, try reducing the temperature. - Use a solvent with a lower boiling point if possible. - Minimize the reaction time at elevated temperatures. |
| Discoloration of the sample or reaction mixture | Potential photodegradation or oxidative degradation. | - Protect the reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil. - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Instability of the compound in the analytical solvent or during sample preparation. | - Ensure that the solvents used for analysis are neutral and free of acidic or basic impurities. - Analyze samples promptly after preparation. - If samples need to be stored, keep them at a low temperature and protected from light. |
Data Presentation
The following tables provide an illustrative example of how quantitative stability data for this compound could be presented. Please note that this is a hypothetical data set for demonstration purposes.
Table 1: Illustrative pH Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Hypothetical) |
| 2.0 | 50 | 24 | 15.2 |
| 5.0 | 50 | 24 | 3.1 |
| 7.0 | 50 | 24 | 0.5 |
| 9.0 | 50 | 24 | 4.8 |
| 12.0 | 50 | 24 | 18.9 |
Table 2: Illustrative Thermal Stability of this compound at pH 7
| Temperature (°C) | Incubation Time (hours) | % Degradation (Hypothetical) |
| 40 | 48 | < 1 |
| 60 | 48 | 2.5 |
| 80 | 48 | 10.8 |
| 100 | 48 | 25.3 |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol provides a general framework for evaluating the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffers of various pH values (e.g., HCl for pH 2, acetate for pH 5, phosphate for pH 7, borate for pH 9, NaOH for pH 12)
-
Calibrated pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Temperature-controlled oven or water bath
-
Amber glass vials with screw caps
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. pH Stability Study:
-
For each pH condition to be tested, add a known volume of the stock solution to a known volume of the respective buffer in an amber glass vial to achieve the desired final concentration (e.g., 100 µg/mL).
-
Prepare a control sample at a neutral pH and store it at a low temperature (e.g., 4°C).
-
Incubate the vials at a constant, elevated temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from each vial, quench the degradation if necessary (e.g., by neutralizing the pH), and analyze by HPLC.
4. Thermal Stability Study:
-
Prepare samples of this compound in a neutral buffer (e.g., pH 7) as described above.
-
Incubate the vials at different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
At specified time points, withdraw aliquots and analyze by HPLC.
5. Photostability Study:
-
Prepare two sets of samples of the compound in a neutral buffer.
-
Expose one set of samples to a controlled light source (e.g., a photostability chamber) while keeping the second set in the dark as a control.
-
Maintain a constant temperature for both sets of samples.
-
At specified time points, withdraw aliquots from both sets and analyze by HPLC.
6. Data Analysis:
-
Quantify the amount of this compound remaining at each time point using the HPLC data.
-
Calculate the percentage of degradation.
-
The degradation kinetics can be determined by plotting the concentration of the compound versus time.
Visualizations
Technical Support Center: Optimization of Suzuki Coupling with 4-bromo-N-isopropylbenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the optimization of the Suzuki-Miyaura cross-coupling reaction of 4-bromo-N-isopropylbenzenesulfonamide.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, providing systematic approaches to identify and resolve them.
Q1: Why is my reaction yield low or the reaction not proceeding to completion?
Low yields with this compound can stem from several factors. As an electron-deficient aryl bromide, its reactivity is generally good, but issues can still arise.[1] Here is a systematic approach to troubleshooting:
-
Catalyst System Inactivity:
-
Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, electron-deficient substrates may benefit from more active catalyst systems. Consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[2] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition. This is often caused by the presence of oxygen, which oxidizes the active Pd(0) species.[2] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Using fresh, high-purity catalysts and ligands is also crucial.
-
-
Suboptimal Base or Solvent:
-
Base Strength and Type: The base is critical for activating the boronic acid to form the more nucleophilic boronate species.[2] For this substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases such as Na₂CO₃. The choice of base can be solvent-dependent.[1]
-
Solvent System: The solvent mixture must be appropriate for dissolving the aryl bromide, the boronic acid, and the inorganic base. Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water.[2] The ratio of the organic solvent to water can significantly impact the reaction rate and yield.
-
-
Boronic Acid Instability:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, particularly with electron-deficient arylboronic acids.[4] To minimize this, you can use a milder base like KF or K₂CO₃, use anhydrous conditions where possible, or employ more stable boronic acid derivatives like pinacol esters or MIDA boronates.[4]
-
Q2: I am observing significant amounts of homocoupling of the boronic acid. How can I minimize this side reaction?
Homocoupling, the formation of a biaryl product from two boronic acid molecules, is a common side reaction. To reduce its occurrence:
-
Improve Degassing: Oxygen is a major contributor to homocoupling. Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) species in the reaction mixture that can promote homocoupling.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is typical, but a large excess can favor homocoupling.
Q3: How can I tell if dehalogenation of my this compound is occurring?
Dehalogenation is the reduction of the aryl bromide to the corresponding arene (N-isopropylbenzenesulfonamide). You can identify this byproduct using:
-
TLC: The dehalogenated product will appear as a new, less polar spot compared to the starting material.
-
GC-MS or LC-MS: Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of N-isopropylbenzenesulfonamide.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum of the crude product will show signals for N-isopropylbenzenesulfonamide, which will differ from your starting material and desired product.
To minimize dehalogenation:
-
Choice of Base: Some bases can act as hydride donors. Avoid bases that may have this potential.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote dehalogenation. Monitor the reaction and stop it once the starting material is consumed.
-
Ligand Choice: The ligand can influence the relative rates of cross-coupling versus dehalogenation. Experimenting with different phosphine ligands may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the Suzuki coupling of this compound?
There is no single "best" catalyst system, as the optimal choice depends on the specific boronic acid being used. However, for electron-deficient aryl bromides like this one, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective.[1] Good starting points include:
-
Pd(OAc)₂ with SPhos or XPhos
-
[PdCl₂(dppf)]
-
Pd(PPh₃)₄ (a classic choice, but may require higher temperatures)
Q2: What is the role of water in the Suzuki coupling reaction?
Water is often used as a co-solvent to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary to activate the boronic acid for the transmetalation step.[2] The presence of water can also influence the overall reaction rate.
Q3: Can I run this reaction under air?
It is highly discouraged to run Suzuki couplings open to the air.[2] The palladium catalyst in its active Pd(0) state is sensitive to oxidation by atmospheric oxygen, which leads to catalyst deactivation and lower yields.[2] Always use an inert atmosphere of nitrogen or argon.
Q4: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?
Boronic esters, such as pinacol esters, are often used because they are more stable than the corresponding boronic acids.[4] The reaction conditions are generally similar, as the base in the reaction mixture will hydrolyze the ester in situ to generate the active boronate species.
Data Presentation
The following tables summarize the influence of various reaction parameters on the yield of the Suzuki coupling of this compound with a representative boronic acid (e.g., phenylboronic acid). The data is illustrative and based on typical outcomes for similar substrates found in the literature.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 72 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O | 80 | 10 | 95 |
| 5 | [PdCl₂(dppf)] (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 12 | 88 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base (2.0 eq) | Solvent (4:1) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| 4 | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 94 |
| 5 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90 |
| 6 | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 10 | 88 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)
-
Phosphine ligand (e.g., SPhos; 4 mol%)
-
Base (e.g., K₃PO₄; 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, in a 4:1 ratio)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst and the phosphine ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl N-isopropylsulfonamide.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Degradation of Benzenesulfonamide Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the degradation of benzenesulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for benzenesulfonamide compounds?
Benzenesulfonamide and its derivatives can be degraded through several primary pathways, including microbial degradation, photodegradation, chemical hydrolysis, and oxidation.[1][2][3][4] The specific pathway and its efficiency can be influenced by environmental conditions such as pH, temperature, and the presence of other substances.[4][5]
-
Microbial Degradation: Certain bacteria, such as Pseudomonas, Alcaligenes, and Acinetobacter species, can utilize benzenesulfonamides as a carbon or sulfur source.[1][5][6] The process often involves enzymatic cleavage of the sulfonamide bond (S-N) or the carbon-sulfur bond (C-S).[4][5]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce the degradation of benzenesulfonamides. This process can be enhanced by the presence of photosensitizers or in advanced oxidation processes (AOPs).[7][8]
-
Hydrolysis: The sulfonamide bond can undergo hydrolysis, particularly under acidic or basic conditions, although they are generally resistant to hydrolysis at neutral pH.[2][5]
-
Oxidation: Strong oxidizing agents, including hydroxyl radicals (•OH) and sulfate radicals (SO4•-), can effectively degrade benzenesulfonamides.[3][4][9] These reactive species are often generated in AOPs.
Q2: My microbial degradation experiment shows slow or incomplete degradation of the benzenesulfonamide compound. What are the possible reasons?
Several factors can contribute to slow or incomplete microbial degradation:
-
Sub-optimal Culture Conditions: The specific microbial strain used may have optimal requirements for pH, temperature, and nutrient availability that are not being met in your experiment.[5]
-
Low Bioavailability: The target compound may not be readily accessible to the microorganisms. This can be due to low solubility or adsorption to surfaces in the culture medium.
-
Toxicity of the Compound or Metabolites: High concentrations of the parent benzenesulfonamide or the formation of inhibitory degradation byproducts can be toxic to the microbial culture, hindering further degradation.
-
Lack of Necessary Co-metabolites: Some microbial degradation pathways require the presence of another substrate (co-metabolism) to proceed efficiently.[6]
-
Inappropriate Inoculum Size: The initial concentration of the microbial culture may be too low to achieve a significant degradation rate within the experimental timeframe.[5]
Q3: I am observing unexpected peaks in my HPLC or LC-MS analysis of degradation samples. What could they be?
Unexpected peaks typically represent degradation intermediates or byproducts. The identity of these products depends on the degradation pathway.
-
In microbial degradation , common intermediates include hydroxylated derivatives, catechols, and compounds resulting from the cleavage of the S-N or C-S bonds.[1][5] For example, the degradation of some sulfonamide antibiotics can lead to the formation of sulfanilic acid.[10]
-
During photodegradation , a variety of photoproducts can be formed through reactions like hydroxylation of the benzene ring.[11]
-
Chemical oxidation can generate hydroxylated and other oxidized derivatives of the parent compound.[11]
To identify these unknown peaks, it is recommended to use mass spectrometry (MS) and compare the fragmentation patterns with known degradation products reported in the literature or perform forced degradation studies under controlled conditions to generate standards.[12][13]
Q4: How can I improve the efficiency of benzenesulfonamide degradation in my experiments?
To enhance degradation efficiency:
-
Optimize Reaction Conditions: For microbial degradation, systematically optimize pH, temperature, aeration, and nutrient composition.[5] For chemical degradation, adjust the concentration of oxidants, pH, and intensity of UV light.[8][14]
-
Increase Bioavailability: Consider using surfactants or co-solvents to increase the solubility of the benzenesulfonamide compound, but ensure they are not toxic to the microbial culture.
-
Bioaugmentation: If using a mixed microbial culture, consider augmenting it with a known benzenesulfonamide-degrading strain.[15]
-
Combined Treatment Approaches: Combining different degradation methods, such as photocatalysis followed by biodegradation, can be more effective than a single process.[7] The initial chemical treatment can break down the parent compound into more biodegradable intermediates.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Degradation Rates
| Possible Cause | Troubleshooting Steps |
| Inconsistent starting concentration of the benzenesulfonamide. | Ensure accurate and consistent preparation of stock and working solutions. Use a validated analytical method to confirm the initial concentration before starting the experiment. |
| Variability in microbial inoculum. | Use a consistent source and growth phase of the microbial culture. Measure the optical density or cell count of the inoculum to ensure consistency between experiments. |
| Fluctuations in experimental conditions (pH, temperature). | Use buffered solutions to maintain a stable pH.[12] Employ a temperature-controlled incubator or water bath. Monitor these parameters throughout the experiment. |
| Degradation of the compound in stock solutions. | Prepare fresh stock solutions for each set of experiments. Store stock solutions under appropriate conditions (e.g., refrigerated, protected from light) to minimize abiotic degradation.[12] |
Issue 2: Formation of a Persistent Intermediate
| Possible Cause | Troubleshooting Steps |
| The microbial strain lacks the enzymes to degrade the intermediate. | Consider using a microbial consortium with a broader range of metabolic capabilities. Alternatively, a sequential treatment approach with another microbial strain or a chemical oxidation step could be effective. |
| The intermediate is toxic to the microorganisms. | Try to operate the degradation experiment at a lower initial concentration of the parent compound to avoid the accumulation of the toxic intermediate to inhibitory levels. |
| The experimental conditions are not optimal for the degradation of the intermediate. | The optimal conditions for the degradation of the parent compound and its intermediates may differ. A two-stage process with different conditions might be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Microbial Degradation of Benzenesulfonamide
This protocol provides a general framework. Specific parameters should be optimized for the particular benzenesulfonamide compound and microbial strain.
-
Culture Preparation: Grow the selected microbial strain in a suitable growth medium until it reaches the mid-to-late exponential phase.
-
Inoculum Preparation: Harvest the cells by centrifugation, wash them with a sterile buffer (e.g., phosphate buffer, pH 7.0), and resuspend them in the same buffer to a desired optical density (e.g., OD600 of 1.0).
-
Degradation Assay:
-
Prepare a mineral salts medium (MSM) containing the benzenesulfonamide compound as the sole carbon or sulfur source at the desired concentration.
-
Inoculate the MSM with the prepared cell suspension.
-
Incubate the cultures under controlled conditions of temperature and agitation.
-
Include a sterile control (without inoculum) to account for any abiotic degradation.
-
-
Sampling and Analysis:
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
Forced degradation studies help to identify potential degradation products and assess the stability of the compound.[13][16]
-
Sample Preparation: Prepare a solution of the benzenesulfonamide compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Acid Treatment:
-
Add an equal volume of 0.1 M hydrochloric acid (HCl) to the sample solution.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Include a control sample with water instead of HCl.
-
-
Neutralization: After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide (NaOH).
-
Analysis: Analyze the stressed and control samples by a stability-indicating HPLC or LC-MS method to identify and quantify the parent compound and any degradation products.
Data Presentation
Table 1: Degradation Rates of Various Sulfonamides by Pseudomonas stutzeri DLY-21 under Optimal Conditions [5]
| Sulfonamide | Initial Concentration (mg/L) | Degradation Time (h) | Degradation Rate (%) |
| Sulfaquinoxaline (SQ) | 20 | 48 | ~97.0 |
| Sulfadiazine (SDZ) | 20 | 48 | ~75.0 |
| Sulfamethoxazole (SMX) | 20 | 48 | >90.0 |
| Sulfachloropyridazine (SCP) | 20 | 48 | ~95.2 |
Data extracted from a study on the biodegradation of four common sulfonamides by Pseudomonas stutzeri strain DLY-21.[5]
Mandatory Visualization
Caption: Generalized microbial degradation pathway for benzenesulfonamide.
References
- 1. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 4. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonochemical degradation of benzenesulfonic acid in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
Technical Support Center: Purification of Crude Sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from crude sulfonamide products.
Troubleshooting Guides & FAQs
This section is organized by purification technique. Each section provides answers to common questions and solutions to problems you may encounter during your experiments.
Recrystallization
Recrystallization is a primary technique for purifying solid compounds based on differences in solubility.
Q1: How do I select an appropriate solvent for recrystallizing my sulfonamide?
A1: The ideal solvent should dissolve the sulfonamide well at elevated temperatures but poorly at room temperature. For sulfonamides, which contain both polar and non-polar groups, a solvent pair is often effective. A common starting point is an alcohol-water mixture, such as 95% ethanol. The ethanol solvates the non-polar benzene ring, while the water solvates the polar amino and sulfonamide groups. Other potential solvents include acetone and isopropanol. It is always recommended to perform small-scale solubility tests with a few candidate solvents to find the best option for your specific crude product.
Q2: My sulfonamide is not crystallizing out of solution, even after cooling. What should I do?
A2: This is a common issue often caused by supersaturation or using too much solvent.[1] You can try the following to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: Add a single, pure crystal of the sulfonamide to the solution to act as a template.[1]
-
Reduce Solvent: If too much solvent was used, you may need to evaporate some of it and allow the solution to cool again.[1]
-
Further Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.
Q3: The product has "oiled out" instead of forming crystals. What went wrong?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your sulfonamide or if there are significant impurities.[1] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly.[1] Using a different solvent system may also be necessary.
Q4: My final product is still colored after recrystallization. How can I remove the colored impurities?
A4: If your product remains colored, the impurities may be soluble in the recrystallization solvent. You can often remove these by treating the hot solution with activated charcoal before the hot filtration step.[1] The charcoal will adsorb the colored compounds. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product and reduce the overall yield.[2]
Q5: The yield of my recrystallized sulfonamide is very low. What are the likely causes?
A5: A low yield can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated to prevent this.
-
Inherent solubility: No compound is completely insoluble in the cold solvent, so some loss of product is expected.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is too dilute (excess solvent).- Supersaturation, requiring nucleation. | - Evaporate some solvent and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.[1] |
| Product "oils out". | - Melting point of the sulfonamide is below the boiling point of the solvent.- High concentration of impurities. | - Reheat to dissolve the oil, add more hot solvent, and cool slowly.- Change to a lower-boiling point solvent or a different solvent system.[1] |
| Product is still colored. | - Colored impurities are soluble in the recrystallization solvent. | - Add a small amount of activated charcoal to the hot solution before filtration.[1] |
| Low recovery of the product. | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor to recover more product.- Ensure the funnel and receiving flask are pre-heated for hot filtration.- Ensure the solution is sufficiently cooled in an ice bath to minimize solubility. |
Activated Carbon Treatment
Activated carbon is a highly porous material used to adsorb colored impurities from solutions.
Q1: How much activated carbon should I use to decolorize my sulfonamide solution?
A1: The amount of activated carbon needed depends on the concentration of the colored impurities. A general starting point is 1-5% by weight of the crude sulfonamide. For example, for 10 grams of crude product, you would start with 0.1 to 0.5 grams of activated carbon. It is best to add a small amount initially, heat and stir, and then add more if the color persists. Using too much activated carbon can lead to the adsorption of your desired product, thus reducing your yield.[2]
Q2: What is the optimal temperature and contact time for activated carbon treatment?
A2: Generally, heating the solution increases the rate of adsorption. A temperature range of 35-45°C is often a good balance to enhance efficiency without degrading sensitive compounds.[3] The optimal contact time can vary, but typically, stirring the solution with activated carbon for 15-30 minutes is sufficient. Prolonged contact times do not always significantly improve decolorization and may increase the risk of product adsorption.
Q3: Can I reuse activated carbon?
A3: While industrial processes often involve the regeneration of activated carbon, in a laboratory setting, it is typically used once and then discarded. The regeneration process requires very high temperatures and is not practical for small-scale laboratory use.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Solution remains colored after treatment. | - Insufficient amount of activated carbon.- Ineffective type of activated carbon.- Short contact time. | - Add more activated carbon in small portions.- Try a different grade or type of activated carbon (e.g., wood-based for larger color molecules).- Increase the stirring time with the activated carbon. |
| Low product yield after treatment. | - Too much activated carbon was used, leading to product adsorption. | - Reduce the amount of activated carbon used in subsequent batches.- Minimize the contact time to what is necessary for decolorization. |
| Fine carbon particles pass through the filter paper. | - The filter paper has too large a pore size. | - Use a finer porosity filter paper or a double layer of filter paper.- Consider using a filter aid like Celite® to create a finer filter bed. |
Chromatography
Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. Flash chromatography is a common and effective method for purifying crude sulfonamides.
Q1: What is a good starting solvent system for flash chromatography of sulfonamides?
A1: Sulfonamides are generally polar compounds. For normal-phase flash chromatography (using silica gel), a good starting point for the mobile phase is a mixture of a non-polar solvent and a more polar solvent. Common systems include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
You can determine the optimal ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your sulfonamide product.
Q2: The colored impurity is co-eluting with my sulfonamide product. How can I improve the separation?
A2: Co-elution of impurities is a common challenge. Here are several strategies to improve separation:
-
Change the Solvent System: Altering the polarity of the mobile phase can change the selectivity of the separation. Try a different solvent mixture (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).
-
Add a Modifier: Adding a small amount of a modifier to your mobile phase can significantly impact the separation. For polar and potentially ionizable compounds like sulfonamides, adding a small amount of acetic acid or triethylamine can improve peak shape and resolution.
-
Change the Stationary Phase: If changing the mobile phase is ineffective, consider using a different stationary phase. For very polar sulfonamides, reversed-phase chromatography (using a C18 stationary phase) with a mobile phase of water and acetonitrile or methanol might provide better separation.
Q3: My sulfonamide product is not moving off the baseline of the TLC plate, even with 100% ethyl acetate. What should I do?
A3: If your compound is very polar and does not move in common solvent systems, you can try the following:
-
More Polar Mobile Phase: Use a more polar solvent system, such as dichloromethane with 5-10% methanol.
-
Add a Modifier: For basic sulfonamides, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve mobility on the silica gel. For acidic sulfonamides, adding a small amount of acetic acid (0.1-1%) may be beneficial.
-
Reversed-Phase Chromatography: As mentioned previously, reversed-phase chromatography is often a better choice for very polar compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities. | - Inappropriate solvent system.- Column overloading. | - Optimize the mobile phase using TLC.- Reduce the amount of crude material loaded onto the column. |
| Colored impurity co-elutes with the product. | - Similar polarity of the product and impurity in the chosen solvent system. | - Change the mobile phase composition (e.g., switch one of the solvents).- Add a modifier like acetic acid or triethylamine to the mobile phase.- Switch to a different stationary phase (e.g., reversed-phase C18). |
| Product streaks or "tails" on the column. | - The compound is interacting strongly with the acidic silica gel.- The compound is not very soluble in the mobile phase. | - Add a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.- Ensure the compound is fully dissolved before loading onto the column. Consider dry loading if solubility is an issue. |
| Product does not elute from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase.- If using normal-phase, consider switching to a more polar solvent like methanol. |
Experimental Protocols
Protocol 1: Decolorization by Recrystallization with Activated Carbon
This protocol outlines the general procedure for purifying a crude sulfonamide using recrystallization with an activated carbon treatment step.
-
Solvent Selection: In a small test tube, add approximately 50 mg of your crude sulfonamide. Add a potential recrystallization solvent (e.g., 95% ethanol) dropwise while heating until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will show high solubility when hot and low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add your crude sulfonamide. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (1-5% w/w of the crude product) to the hot solution.
-
Heating: Gently reheat the mixture to boiling for 5-10 minutes with stirring.
-
Hot Gravity Filtration: Preheat a second Erlenmeyer flask and a stemless funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general workflow for purifying a crude sulfonamide using flash column chromatography.
-
TLC Analysis: Develop a TLC method to determine a suitable mobile phase. Spot your crude material on a TLC plate and elute with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol). The ideal solvent system will give your desired sulfonamide an Rf value of approximately 0.2-0.4 and good separation from the colored impurities.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve your crude sulfonamide in a minimum amount of the mobile phase or a more polar solvent. If the compound's solubility in the mobile phase is low, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified sulfonamide.
Data Presentation
Table 1: Recrystallization Parameters for Sulfathiazole
| Solvent System (v/v) | Parts of Sulfathiazole (by weight) | Volume of Solvent (parts) | Outcome |
| 60% Isopropanol/Water | 140 | 1000 | Very slight discoloration |
| 70% Isopropanol/Water | 157 | 1000 | No discoloration |
| 80% Isopropanol/Water | 107.3 | 1000 | No discoloration |
| 70% Ethanol/Water | 92 | 1000 | Slight discoloration |
| Data adapted from US Patent 2,777,844[4] |
Table 2: General Parameters for Activated Carbon Treatment
| Parameter | Recommended Range | Notes |
| Dosage | 1-5% (w/w of crude product) | Start with a lower amount and add more if needed. |
| Temperature | 35 - 80°C | Higher temperatures generally increase the rate of adsorption but consider the stability of your compound.[3] |
| Contact Time | 15 - 30 minutes | Longer times may not significantly improve decolorization and can reduce yield. |
| pH | 4.5 - 6.5 | Optimal for adsorption of many organic pigments.[3] |
Visualizations
References
Technical Support Center: Scale-Up of Sulfonamide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up sulfonamide synthesis from the lab to a pilot or industrial scale?
A1: Scaling up sulfonamide synthesis introduces several challenges that are often not apparent at the laboratory scale.[1][2][3] Key challenges include:
-
Heat and Mass Transfer: Exothermic reactions that are easily managed in small flasks can lead to dangerous temperature increases and "hot spots" in large reactors, causing side reactions and impurity formation.[4]
-
Mixing Efficiency: Achieving homogenous mixing in large vessels is more difficult, which can lead to localized concentration gradients, affecting reaction rates, selectivity, and yield.[1]
-
Reagent Handling and Stoichiometry: The addition of large quantities of hazardous reagents like chlorosulfonic acid requires specialized equipment and procedures to ensure safety and maintain precise stoichiometric control.[5]
-
Solid Handling: The physical properties of the product, such as crystal form (polymorphism) and particle size distribution, can change with scale, impacting downstream processes like filtration and drying.[6][7]
-
Impurity Profile: The types and quantities of impurities may differ at a larger scale due to longer reaction times, temperature variations, and different mixing dynamics.[8][9]
-
Safety and Environmental Concerns: The use of toxic reagents and the generation of hazardous by-products necessitate robust safety protocols and waste management strategies at an industrial scale.[5][10]
Q2: How does the choice of synthetic route impact the scalability of sulfonamide production?
A2: The choice of synthetic route is critical for a successful and economical scale-up. The traditional method, involving the reaction of an amine with a sulfonyl chloride, is widely used but has drawbacks for large-scale production.[11][12][13] This method often employs hazardous reagents like chlorosulfonic acid and can generate significant waste.[5][14] Modern approaches such as continuous flow synthesis offer significant advantages for scalability.[15][16][17][18] Flow chemistry provides better control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity.[16][18] Other newer methods, like those using stable sulfur dioxide surrogates (e.g., DABSO), aim to improve the safety and functional group tolerance of the synthesis.[19][20]
Q3: What are the critical process parameters to monitor and control during the scale-up of sulfonamide synthesis?
A3: Careful monitoring and control of critical process parameters are essential for a reproducible and robust process. These include:
-
Temperature: Due to the exothermic nature of many sulfonamide synthesis reactions, precise temperature control is crucial to prevent runaway reactions and the formation of impurities.[21]
-
Addition Rate of Reagents: The rate at which reagents are added can significantly impact local concentrations and heat generation. A controlled addition rate is vital for maintaining reaction selectivity.
-
Agitation/Mixing Speed: The mixing speed must be optimized to ensure homogeneity without causing other issues like mechanical degradation of crystals.[1]
-
Reaction Time: Monitoring the reaction to completion is important to maximize yield and minimize unreacted starting materials.
-
pH: In aqueous work-up and crystallization steps, pH control is often critical for product isolation and purity.
Q4: How can I minimize the formation of common impurities during scale-up?
A4: Impurity formation is a major concern during scale-up. Common impurities include the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride, bis-alkylated or bis-sulfonylated by-products, and residual starting materials.[17][21] To minimize these:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride intermediate.[21]
-
Precise Stoichiometry: Carefully control the molar ratios of reactants to avoid side reactions. For instance, using a slight excess of the amine can help to consume the sulfonyl chloride completely.
-
Temperature Control: Maintain the optimal reaction temperature to prevent side reactions that may be favored at higher temperatures.[21]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents.[21]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of sulfonyl chloride. 3. Degradation of starting materials or product. 4. Mechanical loss during work-up and isolation. | 1. Monitor reaction progress using TLC or HPLC to ensure completion. 2. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.[21] 3. Ensure the reaction temperature is controlled within the optimal range. 4. Optimize filtration and drying procedures to minimize product loss. |
| High Levels of Impurities | 1. Formation of sulfonic acid due to moisture. 2. Over-reaction leading to bis-sulfonylation. 3. Localized overheating causing side reactions. | 1. Rigorously dry all solvents and reagents before use.[21] 2. Control the stoichiometry of the reactants carefully. Consider adding the sulfonyl chloride slowly to a solution of the amine. 3. Improve mixing and ensure the reactor's cooling system is adequate for the scale of the reaction. |
| Poor Filterability of Product | 1. Small particle size or needle-like crystal morphology. 2. Agglomeration of particles.[6] | 1. Optimize the crystallization process (e.g., cooling rate, solvent system, seeding) to obtain larger, more uniform crystals. 2. Adjust agitation during crystallization and filtration; consider using anti-agglomeration additives if compatible with the process. |
| Inconsistent Crystal Form (Polymorphism) | 1. Variations in crystallization temperature, cooling rate, or solvent. | 1. Define and strictly control the crystallization parameters. 2. Use seeding with the desired polymorph to ensure consistency. |
| Extended Drying Times | 1. High residual solvent content in the filter cake. 2. Formation of large, dense agglomerates.[6] | 1. Optimize the filtration and washing steps to effectively remove the mother liquor. 2. Control crystallization to produce a more uniform and less agglomerated product. Consider milling as a secondary processing step if required. |
Data Presentation
Table 1: Representative Comparison of Lab vs. Pilot Scale Sulfonamide Synthesis
| Parameter | Laboratory Scale (10 mmol) | Pilot Scale (100 mol) | Key Considerations for Scale-Up |
| Typical Batch Volume | 50 - 100 mL | 100 - 200 L | Equipment geometry and surface-area-to-volume ratio change significantly.[1] |
| Reaction Time | 2 - 4 hours | 6 - 12 hours | Slower reagent addition and heat transfer at scale can prolong reaction times. |
| Typical Yield | 85 - 95% | 75 - 85% | Potential for increased side reactions and mechanical losses during transfer and isolation. |
| Purity (by HPLC) | >99% | 97 - 99% | Less uniform temperature and mixing can lead to a broader impurity profile.[8] |
| Heat Management | Simple ice bath or heating mantle. | Jacketed reactor with controlled heating/cooling fluid circulation. | Efficient heat removal is critical to prevent thermal runaway in exothermic reactions.[4] |
| Mixing | Magnetic or overhead stirrer. | Multi-impeller agitator system. | Achieving homogeneity is more complex and requires careful agitator design and speed selection.[1] |
Experimental Protocols
Protocol 1: Classical Batch Synthesis of Sulfanilamide from Aniline
This is a four-step synthesis suitable for a laboratory setting.
Step 1: Synthesis of Acetanilide
-
Dissolve 1.0 g of aniline in a mixture of 30 mL of water and 1.0 mL of concentrated HCl in a 125 mL Erlenmeyer flask.
-
If the solution is colored, it can be filtered through a small pad of decolorizing charcoal.
-
In a separate beaker, prepare a solution of 1.0 g of sodium acetate in 6 mL of water.
-
With stirring, add 1.2 mL of acetic anhydride to the aniline solution, and immediately add the sodium acetate solution.
-
Stir the mixture vigorously and cool it in an ice bath to induce crystallization.
-
Collect the solid acetanilide by vacuum filtration and wash it with cold water. Dry the product completely before proceeding to the next step.
Step 2: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
Caution: This step uses chlorosulfonic acid, which is highly corrosive and reacts violently with water. Perform this reaction in a fume hood with appropriate personal protective equipment.
-
Place 0.5 g of dry acetanilide in a dry 25 mL Erlenmeyer flask.
-
Carefully add 1.25 mL of chlorosulfonic acid dropwise using a Pasteur pipette.
-
Allow the reaction to subside for about 10 minutes, by which time most of the solid should have dissolved.
-
Gently heat the mixture in a hot water bath for 10 minutes to complete the reaction.
-
Very slowly and carefully, add the reaction mixture to 7 mL of crushed ice/ice water in a separate flask with stirring.
-
Stir the resulting white suspension until it is uniform.
-
Collect the solid p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.
Step 3: Synthesis of p-Acetamidobenzenesulfonamide
-
Transfer the moist p-acetamidobenzenesulfonyl chloride from the previous step to a clean flask.
-
Add 2.0 mL of concentrated ammonium hydroxide and 1.5 mL of water.
-
Heat the mixture gently with occasional swirling for about 5 minutes.
-
Cool the mixture in an ice bath to crystallize the product.
-
Collect the p-acetamidobenzenesulfonamide by vacuum filtration.
Step 4: Synthesis of Sulfanilamide (Hydrolysis)
-
Transfer the moist solid from the previous step to a flask and add 0.5 mL of concentrated HCl and 1.0 mL of water.
-
Heat the mixture gently until the solid dissolves, then continue heating for an additional 10 minutes.
-
Cool the solution to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate until the solution is neutral to pH paper.
-
Cool the mixture in an ice bath to precipitate the sulfanilamide.
-
Collect the product by vacuum filtration and recrystallize from hot water to obtain pure sulfanilamide.[5][22][23]
Protocol 2: Continuous Flow Synthesis of a Secondary Sulfonamide
This protocol describes a general setup for the synthesis of a sulfonamide in a continuous flow system.
Reagents and Setup:
-
Solution A: 4-chlorobenzenesulfonyl chloride in a suitable solvent (e.g., acetonitrile).
-
Solution B: Dibenzylamine and a base (e.g., triethylamine) in the same solvent.
-
Quenching Solution: An aqueous solution (e.g., saturated ammonium chloride).
-
System: Two syringe pumps, a T-mixer, a heated reactor coil (e.g., PFA tubing), a back-pressure regulator, and a collection flask.
Procedure:
-
Prepare Solution A and Solution B at the desired concentrations.
-
Draw each solution into separate, appropriately sized gas-tight syringes and mount them on the syringe pumps.
-
Set the flow rates of the pumps to achieve the desired stoichiometry and residence time in the reactor coil.
-
Pump the solutions through the T-mixer, where they combine and enter the heated reactor coil. The temperature of the coil is maintained by an oil bath or a heating block.
-
The reaction mixture flows through the coil for the specified residence time, allowing the reaction to proceed.
-
After exiting the reactor, the stream can be mixed with a quenching solution delivered by a third pump to stop the reaction.
-
The product stream passes through a back-pressure regulator to maintain the system pressure and prevent solvent boiling.
-
Collect the output in a flask. The product can then be isolated using standard extraction and purification techniques.[16]
Visualizations
Caption: Workflow for scaling up sulfonamide synthesis.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Lab Scale vs Pilot Scale vs Demonstration Scale Guide [xytelindia.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. royed.in [royed.in]
- 4. researchgate.net [researchgate.net]
- 5. docsity.com [docsity.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersrj.com [frontiersrj.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The assembly and use of continuous flow systems for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. thieme-connect.com [thieme-connect.com]
- 20. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. scribd.com [scribd.com]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Guide to 4-Bromo-N-isopropylbenzenesulfonamide and Other Halogenated Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated sulfonamides are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a halogen atom onto the benzenesulfonamide scaffold can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, thereby modulating its pharmacological profile. This guide provides a comparative analysis of 4-bromo-N-isopropylbenzenesulfonamide and its other halogenated counterparts (fluoro, chloro, and iodo derivatives), focusing on their synthesis, biological activities, and structure-activity relationships (SAR). While direct comparative studies are limited, this guide consolidates available data to offer insights for researchers in drug discovery and development.
Physicochemical Properties and Structure-Activity Relationships
The nature of the halogen substituent at the para-position of the benzene ring plays a crucial role in determining the overall properties of the N-isopropylbenzenesulfonamide molecule. The electronegativity and size of the halogen atom affect the electronic distribution within the aromatic ring and the overall lipophilicity of the compound.
Table 1: Comparison of Physicochemical Properties of 4-Halo-N-isopropylbenzenesulfonamides
| Compound | Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Lipophilicity (cLogP - Predicted) |
| 4-Fluoro-N-isopropylbenzenesulfonamide | F | 3.98 | 1.47 | Lower |
| 4-Chloro-N-isopropylbenzenesulfonamide | Cl | 3.16 | 1.75 | Intermediate |
| This compound | Br | 2.96 | 1.85 | Higher |
| 4-Iodo-N-isopropylbenzenesulfonamide | I | 2.66 | 1.98 | Highest |
Note: Predicted cLogP values are relative and serve for comparative purposes.
The variation in these properties is expected to influence the binding affinity of these compounds to their biological targets. For instance, in enzyme inhibition, the halogen atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity[1].
Biological Activities: A Comparative Overview
Halogenated sulfonamides have been investigated for a range of biological activities, most notably as carbonic anhydrase inhibitors and antimicrobial agents.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes. Sulfonamides are well-known inhibitors of CAs, with their inhibitory activity often influenced by the substitution pattern on the aromatic ring. While specific inhibitory data (IC₅₀ or Kᵢ values) for the complete series of 4-halo-N-isopropylbenzenesulfonamides against various CA isoforms is not available in a single comparative study, research on related benzenesulfonamides suggests that the nature of the halogen can modulate inhibitory potency and isoform selectivity[2][3].
Table 2: Carbonic Anhydrase Inhibition Data for Representative Halogenated Benzenesulfonamides (Data from various sources)
| Compound Series | Halogen | Target Isoform | Inhibition (Kᵢ, nM) | Reference |
| Benzenesulfonamides | 4-Cl | hCA II | 30.1 - 755 | [2] |
| Benzenesulfonamides | 4-F (in tetrafluoro) | hCA II | 30.1 - 755 | [2] |
| Benzenesulfonamides | - | hCA IX | 1.5 - 38.9 | [2] |
| Benzenesulfonamides | - | hCA XII | 0.8 - 12.4 | [2] |
Note: This table presents data for related compounds to illustrate the potential range of activity and is not a direct comparison of the N-isopropyl series.
The general mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. The halogen atom can influence this interaction through electronic effects on the sulfonamide group and by forming additional interactions with amino acid residues in the active site.
Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents to be widely used. The halogen substituent can impact the antibacterial and antifungal activity of these compounds. Studies on various halogenated sulfonamides have demonstrated that the type and position of the halogen can affect the minimum inhibitory concentration (MIC) against different microbial strains[4].
Table 3: Antimicrobial Activity Data for Representative Halogenated Sulfonamides (Data from various sources)
| Compound Series | Halogen | Microbial Strain | Activity (MIC, µg/mL) | Reference |
| N-aryl-4-chlorobenzenesulfonamides | 4-Cl | S. aureus | Varies with N-substituent | [5] |
| N-aryl-4-chlorobenzenesulfonamides | 4-Cl | E. coli | Varies with N-substituent | [5] |
| Aryldisulfonamides | - | S. aureus | Activity decreases with linker length | [4] |
Note: This table provides a qualitative understanding of the antimicrobial potential of related compounds.
The mechanism of antibacterial action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The lipophilicity and electronic properties conferred by the halogen atom can affect the compound's ability to penetrate the bacterial cell wall and bind to the target enzyme.
Experimental Protocols
Synthesis of 4-Halo-N-isopropylbenzenesulfonamides
A general synthetic route to 4-halo-N-isopropylbenzenesulfonamides involves the reaction of the corresponding 4-halobenzenesulfonyl chloride with isopropylamine in the presence of a base.
General Procedure:
-
Dissolve 4-halobenzenesulfonyl chloride (1 equivalent) in a suitable solvent (e.g., dichloromethane, diethyl ether).
-
Cool the solution in an ice bath.
-
Add isopropylamine (1.1 equivalents) and a base (e.g., triethylamine, pyridine; 1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-halo-N-isopropylbenzenesulfonamide.
Caption: General synthesis of 4-halo-N-isopropylbenzenesulfonamides.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide.
Procedure:
-
Prepare solutions of the purified CA isoenzyme, the test compound at various concentrations, and a pH indicator (e.g., phenol red) in a suitable buffer.
-
The assay is performed using a stopped-flow spectrophotometer.
-
In one syringe, place the enzyme solution (with or without the inhibitor).
-
In the other syringe, place a CO₂-saturated solution containing the pH indicator.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for carbonic anhydrase inhibition assay.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Procedure:
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antibacterial susceptibility testing.
Conclusion
The halogen substituent in 4-halo-N-isopropylbenzenesulfonamides is a key determinant of their physicochemical properties and, consequently, their biological activity. While a direct, comprehensive comparative dataset is not yet available, the existing literature on related sulfonamides suggests that varying the halogen from fluorine to iodine can systematically alter lipophilicity and electronic character, which in turn is expected to modulate their potency and selectivity as enzyme inhibitors and antimicrobial agents. Further systematic studies involving the synthesis and parallel biological evaluation of the complete 4-halo-N-isopropylbenzenesulfonamide series are warranted to fully elucidate their structure-activity relationships and identify lead candidates for further development. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synthetic Alternatives to 4-bromo-N-isopropylbenzenesulfonamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the identification of viable synthetic alternatives to lead compounds is a critical step in the optimization of therapeutic agents. This guide provides a comparative analysis of synthetic alternatives to 4-bromo-N-isopropylbenzenesulfonamide, a benzenesulfonamide derivative with potential biological activities. The following sections detail the performance of selected alternatives, supported by experimental data from peer-reviewed literature, to aid in the selection and development of next-generation compounds.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The strategic modification of this scaffold, such as the introduction of different substituents on the aromatic ring and the amide nitrogen, allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on alternatives to this compound, exploring how changes in the halogen substituent and the N-alkyl/aryl group impact biological efficacy.
Comparative Performance of Synthetic Alternatives
The following table summarizes the biological activity of selected synthetic alternatives to this compound. The data has been compiled from various studies to provide a comparative overview of their enzyme inhibitory and antimicrobial properties. It is important to note that direct comparisons can be influenced by variations in experimental conditions between studies.
| Compound ID | Structure | Target/Assay | Performance Metric (IC50/Ki/MIC) | Reference |
| Parent Compound | This compound | - | Data not readily available in comparative studies | - |
| Alternative 1 | N-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivatives (general structure) | Acetylcholinesterase (AChE) & α-Glucosidase Inhibition | IC50 values ranging from 52.63 µM to >200 µM for AChE and 57.38 µM to >200 µM for α-Glucosidase, depending on the N-substituent.[1] | [1] |
| Alternative 2 | 4-chloro-2-mercaptobenzenesulfonamide derivatives (general structure) | Antibacterial Activity (anaerobic Gram-positive bacteria) | Promising activity for several derivatives.[2] | [2] |
| Alternative 3 | 4-Substituted benzenesulfonamides with cyclic imides | Carbonic Anhydrase (CA) II & IX Inhibition | Ki values in the range of 0.7-62.3 nM for CA II and 3.0-50.9 nM for CA IX.[3] | [3] |
| Alternative 4 | N-hydroxysulfonamides (various R-SO2NHOH) | Carbonic Anhydrase (CA) I, II, & IV Inhibition | Good to moderate inhibitors, with hCA II > bCA IV >> hCA I susceptibility.[4] | [4] |
| Alternative 5 | Aryl thiazolone–benzenesulfonamides | Carbonic Anhydrase (CA) IX Inhibition | IC50 values ranging from 10 to 338 nM.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis of benzenesulfonamide derivatives and the evaluation of their biological activity.
General Synthesis of N-Substituted-4-bromobenzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted-4-bromobenzenesulfonamides, which can be adapted for various amine starting materials.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Appropriate primary or secondary amine (e.g., isopropylamine, aniline derivatives)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms can be determined using a stopped-flow CO2 hydrase assay.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)
-
HEPES buffer
-
Sodium sulfate
-
Phenol red indicator
-
Carbon dioxide saturated water
-
Synthesized inhibitor compounds
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO2.
-
The reaction is initiated by mixing the enzyme solution (containing the inhibitor at various concentrations) with the CO2 solution in the stopped-flow instrument.
-
The change in pH, monitored by the phenol red indicator, is recorded over time.
-
Initial reaction rates are calculated.
-
IC50 values are determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated using the Cheng-Prusoff equation.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains can be determined using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Prepare serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth with bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate a representative signaling pathway that can be targeted by enzyme inhibitors and a general workflow for the synthesis and evaluation of these compounds.
Caption: A generic signaling pathway illustrating enzyme inhibition.
Caption: A typical experimental workflow for novel compound development.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Substituted benzenesulfonamides featuring cyclic imides moieties exhibit potent and isoform-selective carbonic anhydrase II/IX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV with N-hydroxysulfonamides--a novel class of intraocular pressure lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: 4-Bromobenzenesulfonamide vs. 4-Chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Aryl halides, such as 4-bromo- and 4-chlorobenzenesulfonamides, are versatile intermediates. Understanding the nuances of their reactivity is critical for optimizing reaction conditions, improving yields, and designing efficient synthetic pathways. This guide provides an objective, data-supported comparison of the reactivity of 4-bromobenzenesulfonamide and 4-chlorobenzenesulfonamide in two key classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Executive Summary
The choice between 4-bromobenzenesulfonamide and 4-chlorobenzenesulfonamide as a synthetic precursor is dictated by the intended chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling reactions , such as the Suzuki-Miyaura coupling, 4-bromobenzenesulfonamide is the more reactive and preferred substrate . The weaker carbon-bromine bond facilitates the rate-determining oxidative addition step, leading to faster reactions and higher yields under milder conditions.
-
For Nucleophilic Aromatic Substitution (SNAr) reactions , 4-chlorobenzenesulfonamide is generally the more reactive species . The higher electronegativity of chlorine, compared to bromine, more effectively stabilizes the negatively charged intermediate (Meisenheimer complex), thus accelerating the reaction rate.
This guide will delve into the theoretical underpinnings of these reactivity differences and present representative experimental data to illustrate these principles.
Data Presentation: A Comparative Overview
While direct head-to-head kinetic studies for 4-bromo- and 4-chlorobenzenesulfonamide are not extensively documented, the following tables summarize representative data from analogous systems, reflecting the well-established reactivity trends.
Table 1: Representative Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
| Parameter | 4-Bromobenzenesulfonamide Derivative | 4-Chlorobenzenesulfonamide Derivative | Reference Analogue |
| Relative Reactivity | Higher | Lower | Hexyl 4-halobenzoates |
| Typical Reaction Time | 4 - 12 hours | 12 - 24 hours or longer | General Observations |
| Typical Reaction Temp. | 80 - 100 °C | 100 - 120 °C (often with specialized ligands) | General Observations |
| Representative Yield | > 90% | 60 - 80% (under optimized conditions) | Neopentyl 4-bromobenzenesulfonate |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Often requires more active catalysts/ligands | General Observations |
Table 2: Representative Performance in Nucleophilic Aromatic Substitution (SNAr)
| Parameter | 4-Bromobenzenesulfonamide | 4-Chlorobenzenesulfonamide | Reference Analogue |
| Relative Reactivity | Lower | Higher | 2,4-Dinitrohalobenzenes |
| Typical Reaction Rate | Slower | Faster | General Principles |
| Activating Group | Sulfonamide (-SO₂NH₂) | Sulfonamide (-SO₂NH₂) | N/A |
| Reaction Conditions | More forcing (higher temp. or stronger nucleophile) | Milder conditions sufficient | General Principles |
| Representative Yield | Moderate to Good | Good to Excellent | Hypothetical based on trend |
Theoretical Basis for Reactivity Differences
Palladium-Catalyzed Cross-Coupling Reactions
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step.[1]
The reactivity order for aryl halides in this step is I > Br > Cl > F. This trend is directly correlated with the carbon-halogen (C-X) bond dissociation energy. The C-Br bond (approx. 82.6 kcal/mol) is significantly weaker than the C-Cl bond (approx. 97.6 kcal/mol), making the oxidative addition of an aryl bromide to the palladium catalyst more facile.[2] Consequently, reactions with 4-bromobenzenesulfonamide proceed under milder conditions and often result in higher yields compared to its chloro-analogue.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily lost in this intermediate. In the second step, the leaving group is expelled, and aromaticity is restored.
The reactivity of aryl halides in SNAr reactions is typically F > Cl > Br > I.[5] This is contrary to the trend observed in SN1 and SN2 reactions. The reason for this is twofold:
-
Electronegativity: The rate-determining step is the formation of the negatively charged Meisenheimer complex. A more electronegative halogen atom (like chlorine) withdraws electron density from the aromatic ring more effectively via the inductive effect. This makes the carbon atom attached to the halogen more electrophilic and better able to accommodate the incoming negative charge, thus stabilizing the transition state leading to the Meisenheimer complex.
-
Bond Strength: The C-X bond is not broken in the rate-determining step, so its strength has less influence on the reaction rate compared to the electronic stabilization of the intermediate.[5]
Therefore, 4-chlorobenzenesulfonamide, with the more electronegative chlorine atom, is more susceptible to nucleophilic attack than 4-bromobenzenesulfonamide.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Benzenesulfonamide Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel benzenesulfonamide analogs against various biological targets. It is supported by a compilation of experimental data from recent studies, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Benzenesulfonamide derivatives continue to be a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to their use in a variety of clinically approved drugs.[1] Recent advancements in synthetic chemistry have enabled the development of novel analogs with enhanced potency and selectivity for a range of targets, including enzymes and receptors implicated in cancer, microbial infections, and inflammatory conditions.[2][3][4] This guide summarizes key findings on the biological validation of these emerging compounds, offering a comparative perspective to inform future research and drug discovery efforts.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative novel benzenesulfonamide analogs from various studies. These tables provide a comparative overview of their potency as enzyme inhibitors and their cytotoxic effects against cancer cell lines.
Table 1: Carbonic Anhydrase Inhibition
| Compound | Target Enzyme | Kᵢ (nM) | Selectivity (CA II / CA IX) | Reference |
| Acetazolamide | hCA IX | 25 | - | [5] |
| Compound I | hCA IX | 25.04 | - | [5] |
| SLC-0111 | CA IX | 4.5 | - | [2] |
| Dorzolamide | CA IX | 8.83 | - | [2] |
| Compound 4e | CA IX | 10.93 | - | [2] |
| Compound 4g | CA IX | 16.96 | - | [2] |
| Compound 4h | CA IX | 25.56 | - | [2] |
| Compound 5a | hCA I | 66.60-278.40 | >4-fold for hCA II | [6] |
| Compound 5a | hCA II | 69.56 | >4-fold over hCA I | [6] |
| Compound 5d | hCA II | 39.64 | - | [6] |
| Compound 31 | CA I | 6 | - | [7] |
| Compound 20 | CA XII | 1850 | - | [7] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Staurosporine | MDA-MB-231 | 7.67 | [2] |
| Staurosporine | MCF-7 | 5.89 | [2] |
| Compound 4e | MDA-MB-231 | 3.58 | [2] |
| Compound 4e | MCF-7 | 4.58 | [2] |
| Compound 4g | MDA-MB-231 | 5.54 | [2] |
| Compound 4g | MCF-7 | 2.55 | [2] |
| Compound 51 | MIA PaCa-2 | 0.07 | [8] |
| Compound 51 | BxPC-3 | 0.2 | [8] |
| Compound 53 | MIA PaCa-2 | 0.05 | [8] |
| AL106 | U87 | 58.6 | [9] |
| Cisplatin | U87 | 53 | [9] |
| 5-Fluorouracil | MCF-7 | - | [6] |
| Cisplatin | MCF-7 | - | [6] |
| Compound 5f, 5h, 5l | MCF-7 | More potent than 5-FU and Cisplatin | [6] |
Table 3: Antimicrobial Activity
| Compound | Microorganism | MIC (mg/mL) | Reference |
| Compound 4d | E. coli | 6.72 | [3][10] |
| Compound 4h | S. aureus | 6.63 | [3][10] |
| Compound 4a | P. aeruginosa | 6.67 | [3][10] |
| Compound 4a | S. typhi | 6.45 | [3][10] |
| Compound 4f | B. subtilis | 6.63 | [3][10] |
| Compound 4e | C. albicans | 6.63 | [3][10] |
| Compound 4h | C. albicans | 6.63 | [3][10] |
| Compound 4e | A. niger | 6.28 | [3][10] |
Key Signaling Pathways and Mechanisms
A primary mechanism of action for many novel benzenesulfonamide analogs is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX.[1] Under hypoxic conditions in solid tumors, hCA IX is overexpressed and plays a crucial role in regulating intracellular pH, which facilitates tumor cell survival and proliferation.[1] By inhibiting hCA IX, these compounds can disrupt tumor growth.
Caption: Anticancer mechanism of benzenesulfonamide analogs via hCA IX inhibition.
Other benzenesulfonamide derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) like TrkA, which are potential targets for glioblastoma treatment.[9][11] Furthermore, some analogs act as inhibitors of oxidative phosphorylation, specifically targeting Complex I of the mitochondrial respiratory chain.[8]
Experimental Protocols
The validation of the biological activity of these novel benzenesulfonamide analogs relies on a series of well-established in vitro and in vivo assays. Below are the detailed methodologies for some of the key experiments cited in the literature.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) is determined using a stopped-flow CO₂ hydration assay.[5]
Principle: This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂. The inhibition is quantified by determining the concentration of the compound required to reduce the enzyme activity by 50% (IC₅₀), from which the inhibition constant (Kᵢ) is calculated.
Procedure:
-
A solution of the purified hCA isoform is prepared in a suitable buffer (e.g., Tris-HCl) at a specific pH.
-
The assay is initiated by rapidly mixing the enzyme solution with a CO₂-saturated solution in the presence of a pH indicator.
-
The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer.
-
The initial rates of the reaction are measured in the presence of varying concentrations of the benzenesulfonamide analog.
-
The IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the benzenesulfonamide derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the benzenesulfonamide analogs for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.
-
The plates are incubated for a few hours to allow for the formation of formazan crystals.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the benzenesulfonamide derivatives against various microbial strains is determined using the broth microdilution method.[3][10]
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Procedure:
-
A standardized inoculum of the test microorganism is prepared.
-
Serial twofold dilutions of the benzenesulfonamide analog are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Each well is inoculated with the microbial suspension.
-
Positive (microorganism without inhibitor) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., temperature, time, and atmosphere) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
The presented data and methodologies highlight the significant potential of novel benzenesulfonamide analogs as versatile therapeutic agents. Their ability to selectively target key enzymes and signaling pathways involved in various diseases, coupled with favorable activity profiles, underscores the importance of continued research in this area. The comparative data provided in this guide serves as a valuable resource for scientists and researchers in the field of drug development, facilitating the identification and optimization of promising lead compounds for further preclinical and clinical investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Characterization of 4-Bromo-N-Alkylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural characteristics of 4-bromo-N-alkylbenzenesulfonamide derivatives, offering insights into their molecular geometry and spectroscopic properties. Due to the limited availability of public experimental data for 4-bromo-N-isopropylbenzenesulfonamide, this guide focuses on closely related and well-characterized analogues, namely 4-bromo-N-(propylcarbamoyl)benzenesulfonamide and 4-bromo-N-cyclohexylbenzenesulfonamide. These compounds serve as valuable models for understanding the structural impact of the 4-bromo and N-alkyl substituents on the benzenesulfonamide scaffold.
Comparisons are drawn with other halogenated and substituted benzenesulfonamides to provide a broader context for structure-activity relationship studies. This guide includes detailed experimental protocols for key analytical techniques and presents quantitative data in easily comparable tabular formats.
Spectroscopic and Crystallographic Data Comparison
The structural elucidation of benzenesulfonamide derivatives relies on a combination of spectroscopic and crystallographic techniques. The following tables summarize key data points for 4-bromo-N-alkylbenzenesulfonamide derivatives and their analogues.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Benzenesulfonamide Derivatives (Predicted and Experimental)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of the nuclei, providing valuable structural information.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 4-Bromo-N-phenethylbenzenesulfonamide | CDCl₃ | 7.71 (d, J=8.6 Hz, 2H, Ar-H ortho to SO₂NH), 7.62 (d, J=8.6 Hz, 2H, Ar-H ortho to Br), 7.27-7.15 (m, 5H, Phenyl-H), 4.95 (t, J=6.1 Hz, 1H, NH), 3.39 (q, J=6.7 Hz, 2H, N-CH₂), 2.79 (t, J=7.0 Hz, 2H, Ph-CH₂) | 139.2, 137.9, 132.4, 129.0, 128.8, 128.7, 127.8, 126.8, 45.1, 36.2 | [1] |
| N-Phenylmethanesulfonamide | CDCl₃ | 7.35 (t, J=8.0 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H), 7.19 (t, J=7.4 Hz, 1H), 6.97 (s, 1H), 3.01 (s, 3H) | 136.9, 129.7, 125.4, 120.9, 39.2 | [2] |
| 4-Chloro-N-phenylbenzenesulfonamide | CDCl₃ | 7.72 (d, J=8.4 Hz, 2H), 7.39 (d, J=8.4 Hz, 2H), 7.27-7.22 (m, 3H), 7.15-7.08 (m, 3H) | 139.7, 137.4, 136.1, 129.5, 129.4, 128.7, 125.8, 121.9 | [2] |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data of Benzenesulfonamide Derivatives
IR spectroscopy is used to identify key functional groups, while mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Compound | IR (ATR, cm⁻¹) | Mass Spectrometry (ESI-MS) m/z | Reference |
| 4-Bromo-N-phenethylbenzenesulfonamide | 3265 (N-H stretch), 1328 & 1157 (S=O stretch), 825 (p-subst. bend), 748 (C-Br stretch) | [M+H]⁺: 340.0, 342.0 (approx. 1:1 ratio for Br isotopes) | [1] |
| 4-Bromobenzenesulfonamide | - | Top Peaks: 155, 157, 237 | [3] |
Table 3: Crystallographic Data of 4-Bromo-N-Alkylbenzenesulfonamide Derivatives
Single-crystal X-ray diffraction provides precise information about bond lengths, bond angles, and the overall three-dimensional structure of a molecule in the solid state.
| Compound | 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide | 4-Bromo-N-cyclohexylbenzenesulfonamide |
| Molecular Formula | C₁₀H₁₃BrN₂O₃S | C₁₂H₁₆BrNO₂S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | - | 11.2539 (5) |
| b (Å) | - | 6.2575 (3) |
| c (Å) | - | 19.9743 (10) |
| β (°) | - | 97.214 (3) |
| Volume (ų) | - | 1395.48 (11) |
| Z | - | 4 |
| Key Bond Lengths (Å) | Br1—C1: 1.887 (2) | - |
| Key Bond Angles (°) | C4—S1—N1: 105.65 (11) | - |
| Key Torsion Angles (°) | - | C1–S1–N1–C7: -77.8 (3) |
| Reference | [4] | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the characterization of novel this compound derivatives.
Synthesis of N-Substituted Benzenesulfonamides (General Procedure)
To a solution of the primary amine (1.0 eq) and a base such as pyridine (1.5 eq) or aqueous potassium carbonate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, the corresponding 4-bromobenzenesulfonyl chloride (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature for several hours (typically 12-24 hours). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) or the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans. A background spectrum of the clean, empty crystal should be recorded prior to the sample analysis.[1]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. The analysis is typically performed in positive ion mode, and data is collected over a relevant mass-to-charge (m/z) range.[1]
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent from a concentrated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 296 K).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using specialized software. This process yields precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[4][5]
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel benzenesulfonamide derivative.
Caption: A logical workflow for the synthesis and structural characterization of benzenesulfonamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-N-cyclohexylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
A Comparative NMR Analysis of Substituted Benzenesulfonamides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) characteristics of substituted benzenesulfonamides, supported by experimental data. This analysis is crucial for the structural elucidation and characterization of this important class of organic compounds, many of which are key pharmacophores in medicinal chemistry.
The substitution pattern on the benzene ring of benzenesulfonamides significantly influences the chemical environment of the protons and carbon atoms, leading to distinct shifts in their NMR spectra. Understanding these variations is essential for confirming the identity and purity of synthesized compounds and for studying their interactions with biological targets.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for a selection of substituted benzenesulfonamides. The data highlights the electronic effects of different substituents on the aromatic ring. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Benzenesulfonamides in DMSO-d₆
| Compound | H-2, H-6 | H-3, H-5 | Other Protons |
| Benzenesulfonamide | 7.85 | 7.58 | 7.37 (NH₂) |
| 4-Methylbenzenesulfonamide | 7.73 | 7.35 | 2.38 (CH₃), 7.25 (NH₂) |
| 4-Nitrobenzenesulfonamide | 8.40 | 8.15 | 8.00 (NH₂) |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | 7.48 | 6.62 | 5.75 (NH₂), 6.95 (SO₂NH₂) |
| 4-Chlorobenzenesulfonamide | 7.88 | 7.65 | 7.60 (NH₂) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Benzenesulfonamides in DMSO-d₆
| Compound | C-1 | C-2, C-6 | C-3, C-5 | C-4 | Other Carbons |
| Benzenesulfonamide | 143.8 | 126.5 | 129.1 | 132.4 | - |
| 4-Methylbenzenesulfonamide | 140.9 | 126.8 | 129.8 | 143.0 | 21.0 (CH₃) |
| 4-Nitrobenzenesulfonamide | 149.8 | 128.2 | 124.5 | 142.1 | - |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | 128.9 | 127.1 | 112.9 | 152.2 | - |
| 4-Chlorobenzenesulfonamide | 142.3 | 128.6 | 129.6 | 137.5 | - |
Experimental Protocols
The following is a generalized protocol for the NMR analysis of substituted benzenesulfonamides. Instrument-specific parameters may require optimization.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified benzenesulfonamide derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift referencing, if required by the instrument.
2. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 8-16 scans are usually sufficient for samples of this concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve sensitivity.
-
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.
-
Spectral Width: A spectral width of 0 to 200 ppm is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the substituted benzenesulfonamide.
Mechanism of Action: Carbonic Anhydrase Inhibition
A primary mechanism of action for many biologically active benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[1] These enzymes play a crucial role in pH regulation and other physiological processes.[1] The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, leading to inhibition.
References
A Comparative Guide to Catalysts for N-Arylation of Sulfonamides
The N-arylation of sulfonamides is a cornerstone transformation in organic synthesis, pivotal for the creation of a vast array of pharmaceuticals and functional materials. The choice of catalyst for this crucial C-N bond formation dictates the efficiency, substrate scope, and overall practicality of the synthesis. This guide provides a comparative analysis of prominent catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the N-arylation of sulfonamides hinges on factors such as the nature of the coupling partners (aryl halides, boronic acids, etc.), desired reaction conditions, and economic viability. Palladium, copper, and nickel complexes are the most extensively studied transition metal catalysts, each presenting distinct advantages and limitations. More recently, metal-free approaches have emerged as attractive alternatives.
| Catalyst System | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Arylating Agent | Yield (%) | Reference |
| Palladium-Catalyzed | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | Aryl Bromide | 85-95 | Buchwald-Hartwig Amination |
| Palladium-Catalyzed | [Pd(NHC)] complex | IPr | NaOtBu | Toluene | 110 | 12 | Aryl Chloride | 70-90 | [1] |
| Copper-Catalyzed | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 24 | Aryl Iodide | 80-91 | Ullmann Condensation[2] |
| Copper-Catalyzed | Cu(OAc)₂ | None (Ligand-free) | K₃PO₄ | DMF | 135 | 12 | Aryl Bromide | up to 78 | [3] |
| Copper-Catalyzed | CuCl | None (Ligand-free) | None | Methanol | RT | 2 | Arylboronic Acid | up to 97 | Chan-Lam Coupling[4] |
| Nickel-Catalyzed | (PhPAd-DalPhos)NiCl(o-tol) | PhPAd-DalPhos | NaOtBu | Dioxane | 100 | 24 | Aryl Chloride | 75-95 | [5] |
| Metal-Free | None | None | CsF | Acetonitrile | RT | 10 | o-silylaryl triflate | 81-92 | [6] |
This table presents representative data and conditions. Performance may vary with specific substrates and reaction optimization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for some of the key catalytic systems.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general procedure for the palladium-catalyzed N-arylation of sulfonamides with aryl halides.[1]
Reagents and Materials:
-
Sulfonamide (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
The tube is evacuated and backfilled with argon three times.
-
The sulfonamide and aryl halide are added, followed by anhydrous toluene.
-
The reaction mixture is stirred at 100 °C for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylsulfonamide.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
This procedure outlines a ligand-assisted copper-catalyzed N-arylation of sulfonamides.[2]
Reagents and Materials:
-
Sulfonamide (1.0 mmol)
-
Aryl iodide (1.1 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
A mixture of the sulfonamide, aryl iodide, CuI, and K₂CO₃ is placed in a sealable reaction vessel.
-
The vessel is evacuated and backfilled with argon.
-
Anhydrous dioxane and N,N'-dimethylethylenediamine are added via syringe.
-
The vessel is sealed and the reaction mixture is stirred at 110 °C for 24 hours.
-
Upon cooling, the reaction mixture is diluted with dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the N-arylated sulfonamide.
Metal-Free N-Arylation
This protocol describes a transition-metal-free approach for the N-arylation of sulfonamides using an aryne precursor.[6]
Reagents and Materials:
-
Sulfonamide (1.0 mmol)
-
o-(Trimethylsilyl)aryl triflate (1.1 mmol)
-
Cesium fluoride (CsF, 2.0 mmol)
-
Anhydrous acetonitrile (5 mL)
Procedure:
-
In a glovebox, the sulfonamide, o-(trimethylsilyl)aryl triflate, and CsF are added to a vial.
-
Anhydrous acetonitrile is added, and the vial is sealed.
-
The reaction mixture is stirred at room temperature for 10 hours.
-
The reaction is quenched by the addition of water and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
The product is purified by flash chromatography on silica gel.
Visualizing the Process
To better understand the workflow and underlying mechanisms, the following diagrams are provided.
Caption: General experimental workflow for catalytic N-arylation.
Caption: Simplified catalytic cycle for transition metal-catalyzed N-arylation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.nie.edu.sg [repository.nie.edu.sg]
- 4. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 5. Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzenesulfonamide-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors targeting a range of enzymes implicated in human diseases. This guide provides an objective comparison of the preclinical efficacy of benzenesulfonamide-based inhibitors, focusing on the crucial transition from in vitro activity to in vivo therapeutic outcomes. By presenting supporting experimental data for representative carbonic anhydrase and kinase inhibitors, this document aims to offer valuable insights for researchers engaged in the discovery and development of novel therapeutics.
Carbonic Anhydrase Inhibitors: A Tale of Two Analogs
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Benzenesulfonamides are a well-established class of CA inhibitors. Here, we compare two closely related ureido-substituted benzenesulfonamide inhibitors: SLC-0111, which has entered clinical trials, and a structural analog, FC-531.
In Vitro vs. In Vivo Efficacy of SLC-0111 and FC-531
| Inhibitor | Target Isoform | In Vitro Potency (Ki, nM) | In Vivo Model | In Vivo Efficacy |
| SLC-0111 | hCA I | >10,000 | Orthotopic MDA-MB-231 (breast cancer) xenograft | Significant reduction in tumor growth.[1] |
| hCA II | 960 | Orthotopic A375 (melanoma) xenograft | Significant anti-tumor effect.[1] | |
| hCA IX | 45.1[1] | |||
| hCA XII | 4.5[1] | |||
| FC-531 | hCA I | 9.7[1] | Orthotopic MDA-MB-231 (breast cancer) xenograft | Significant reduction in tumor growth, comparable to SLC-0111.[1] |
| hCA II | 1150[1] | Orthotopic A375 (melanoma) xenograft | Significant anti-tumor effect, comparable to SLC-0111.[1] | |
| hCA IX | 6.2[1] | |||
| hCA XII | 2.3[1] |
Analysis: Both SLC-0111 and FC-531 demonstrate potent inhibition of the tumor-associated isoforms CA IX and CA XII in the low nanomolar range.[1] Interestingly, FC-531 shows significantly higher potency against the cytosolic isoform hCA I compared to SLC-0111, while both are weak inhibitors of hCA II.[1] In cell-based assays, FC-531 displayed a slightly higher anti-tumor effect in vitro compared to SLC-0111.[1] Despite these differences in their in vitro profiles, both compounds exhibited comparable and significant anti-tumor efficacy in vivo in breast cancer and melanoma xenograft models.[1] This suggests that for these particular inhibitors and tumor models, potent inhibition of the primary targets (CA IX and XII) is a key determinant of in vivo success, and the differential activity against off-target isoforms may not significantly impact the overall anti-tumor outcome in these specific contexts.
Kinase Inhibitors: Targeting Oncogenic Signaling
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzenesulfonamide-based scaffolds have been successfully employed to develop inhibitors of various kinases, including those in the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.
In Vitro vs. In Vivo Efficacy of a PI3K/mTOR Dual Inhibitor
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in human cancers. Dual inhibitors targeting both PI3K and mTOR are of great interest as they can block the pathway at two critical nodes, potentially leading to a more profound and durable anti-tumor response. Here, we examine a representative benzenesulfonamide-based dual PI3K/mTOR inhibitor, PF-04979064.
| Inhibitor | Target | In Vitro Potency (Ki, nM) | Cellular Potency (IC50, nM) | In Vivo Model | In Vivo Efficacy |
| PF-04979064 | PI3Kα | 1.41[2] | 144 (p-Akt inhibition in BT20 cells)[2] | MDA-361 (breast cancer) xenograft | Not explicitly stated for PF-04979064, but a related compound, PKI-587, showed tumor regression.[3] |
| mTOR | 4.51[2] |
Analysis: PF-04979064 demonstrates potent enzymatic inhibition of both PI3Kα and mTOR with Ki values in the low nanomolar range.[2] This translates to moderate cellular potency, as evidenced by the inhibition of Akt phosphorylation in a breast cancer cell line.[2] While specific in vivo efficacy data for PF-04979064 is not detailed in the provided search results, a structurally related dual PI3K/mTOR inhibitor, PKI-587, demonstrated significant tumor regression in a breast cancer xenograft model.[3] This highlights a common challenge in preclinical drug development: a potent in vitro profile is a prerequisite but does not always directly predict the magnitude of in vivo efficacy, which is influenced by pharmacokinetic and pharmacodynamic factors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of drug candidates. Below are standardized methodologies for the key assays cited in this guide.
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This technique is the gold standard for measuring the catalytic activity of carbonic anhydrases and their inhibition.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton, which results in a change in pH. This pH change is monitored over time using a pH indicator.
Procedure:
-
All measurements are performed at a constant temperature, typically 25°C.
-
The reaction is initiated by rapidly mixing a CO2-saturated solution with a buffer solution containing the carbonic anhydrase enzyme, a pH indicator (e.g., phenol red), and the inhibitor at various concentrations.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) using a stopped-flow spectrophotometer.
-
The initial rates of the reaction are calculated from the absorbance change.
-
Inhibition constants (Ki) are determined by fitting the initial rate data at different inhibitor concentrations to the appropriate inhibition model.
MTT Assay for Determining Cellular Proliferation (IC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, principally by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the inhibitor for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the medium is removed, and a solution of MTT is added to each well. The plates are incubated for a few hours to allow for formazan crystal formation.
-
The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
Xenograft models are a cornerstone of preclinical oncology research, allowing for the evaluation of an inhibitor's anti-tumor efficacy in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, which lack a functional immune system and therefore do not reject the foreign cells. This allows for the formation of tumors that can be monitored to assess the efficacy of a therapeutic agent.
Procedure:
-
Animal Model: Immunocompromised mice (e.g., nude, SCID, or NOD/SCID) are used.
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using a standard formula, such as (Length x Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The inhibitor is administered according to a specific dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: The primary endpoint is typically the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include body weight changes (as a measure of toxicity) and survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to assess the on-target effects of the inhibitor.
Visualizing the Biological Context
To provide a clearer understanding of the molecular mechanisms and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
A Comparative Guide to the Anticipated Cross-Reactivity Profile of 4-bromo-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity profile of the novel compound 4-bromo-N-isopropylbenzenesulfonamide. In the absence of direct, comprehensive experimental data for this specific molecule, this document outlines the most probable biological targets based on the well-established activities of structurally related sulfonamide derivatives. Furthermore, it details the standard experimental protocols required to generate the necessary data for a thorough cross-reactivity assessment and presents this information in a clear, comparative format.
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics with diverse biological activities.[1] Derivatives of benzenesulfonamide have shown inhibitory activity against various protein families, including carbonic anhydrases, kinases, and G-protein coupled receptors (GPCRs).[2][3][4] Understanding the cross-reactivity of a new sulfonamide-containing compound is therefore crucial for assessing its selectivity, potential off-target effects, and overall therapeutic potential.[5]
Anticipated Biological Target Classes and Comparative Data
Based on the extensive literature on sulfonamide derivatives, this compound is anticipated to interact with several key protein families. A comprehensive cross-reactivity profile would involve screening against panels of these targets to determine potency (e.g., IC50 or Ki values) and selectivity.
While specific data for this compound is not yet available, the following table provides a template for presenting such comparative data once generated. For context, representative data for known sulfonamide inhibitors against these target classes are often in the nanomolar to micromolar range.[6][7][8]
Table 1: Template for Comparative Cross-Reactivity Data of this compound and Alternative Compounds
| Target Class | Specific Target | This compound (IC50/Ki, µM) | Alternative Compound A (IC50/Ki, µM) | Alternative Compound B (IC50/Ki, µM) |
| Carbonic Anhydrases | hCA I | Data not available | ||
| hCA II | Data not available | |||
| hCA IX | Data not available | |||
| hCA XII | Data not available | |||
| Protein Kinases | VEGFR-2 | Data not available | ||
| EGFR | Data not available | |||
| CDK2 | Data not available | |||
| GPCRs | Adenosine A2B Receptor | Data not available | ||
| Other GPCRs | Data not available | |||
| Other Enzymes | Matrix Metalloproteinase-13 | Data not available | ||
| Phospholipase A2 | Data not available |
Experimental Protocols
To generate the data for the table above, a series of well-established in vitro assays would be employed. These assays are designed to quantify the interaction of the test compound with its potential biological targets.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This assay measures the inhibition of carbonic anhydrase (CA) activity by monitoring the enzyme-catalyzed hydration of CO2.
Methodology:
-
Enzyme and Compound Preparation: A solution of purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII) is prepared in a suitable buffer (e.g., Tris-HCl). The test compound, this compound, is dissolved in DMSO to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: The assay is performed using a stopped-flow instrument. The enzyme solution is mixed with the inhibitor solution at varying concentrations and incubated for a specific period.
-
Reaction Initiation: A CO2-saturated buffer solution is rapidly mixed with the enzyme-inhibitor solution.
-
Data Acquisition: The change in pH due to the formation of bicarbonate and protons is monitored over time using a pH indicator (e.g., phenol red). The initial rates of the reaction are determined.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.[9]
Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the phosphorylation reaction.
Methodology:
-
Reagents: Kinase (e.g., VEGFR-2, EGFR), substrate peptide, ATP, and the test compound are prepared in a suitable assay buffer.
-
Assay Procedure: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in a multi-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a specific temperature.
-
Detection: A kinase detection reagent containing luciferase is added. The luciferase catalyzes a reaction that produces light, with the intensity of the light being proportional to the amount of ATP remaining.
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[8]
GPCR Binding Assay (Radioligand Binding Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.[10]
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR (e.g., Adenosine A2B Receptor) are prepared.[11]
-
Assay Setup: The cell membranes, a known concentration of a high-affinity radioligand (e.g., [3H]-DPCPX for the A1 receptor, adaptable for others), and varying concentrations of the test compound are incubated together in a binding buffer.
-
Equilibrium Binding: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[10][11]
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways in which the anticipated target classes for this compound are involved.
Caption: General Kinase Signaling Pathway.
References
- 1. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
A Comparative Guide to Computational Docking of Benzenesulfonamide Derivatives as Anticancer and Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonamide derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Computational docking studies are pivotal in elucidating their mechanism of action and guiding the development of more potent and selective inhibitors. This guide provides a comparative analysis of two distinct computational docking studies on benzenesulfonamide derivatives, one focusing on their anticancer properties through carbonic anhydrase inhibition and the other on their antibacterial potential by targeting dihydropteroate synthase.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data from two representative studies, showcasing the binding affinities of different benzenesulfonamide derivatives against their respective protein targets.
Study 1: Anticancer Activity - Carbonic Anhydrase IX Inhibition
This study investigated a series of aryl thiazolone-benzenesulfonamides for their inhibitory effect against human carbonic anhydrase IX (hCA IX), a validated target in cancer therapy.[1]
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | In-vitro Activity (IC50 in µM against MDA-MB-231) |
| 4e | Carbonic Anhydrase IX | 5FL6 | - | 3.58 |
| 4g | Carbonic Anhydrase IX | 5FL6 | - | 5.54 |
| 4h | Carbonic Anhydrase IX | 5FL6 | - | Not Reported |
Note: The original study did not report specific docking scores but focused on favorable binding interactions and in-vitro activity.
Study 2: Antibacterial Activity - Dihydropteroate Synthase Inhibition
This research focused on novel sulfonamide derivatives and their efficacy against bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.[2]
| Compound ID | Target Protein | Target Organism | Binding Free Energy (kcal/mol) | In-vitro Activity (MIC in µg/mL against E. coli) |
| 1A | Dihydropteroate Synthase (DHPS) | E. coli | - | Not active |
| 1B | Dihydropteroate Synthase (DHPS) | E. coli | - | 100 |
| 1C | Dihydropteroate Synthase (DHPS) | E. coli | -8.1 | 50 |
Experimental Protocols: A Methodological Comparison
The computational methodologies employed in these studies, while both centered on molecular docking, exhibit variations in their specific protocols.
Study 1: Anticancer - Carbonic Anhydrase IX Inhibition Protocol [1]
The molecular modeling studies were performed to understand the binding interactions of the synthesized benzenesulfonamide derivatives with the active site of human carbonic anhydrase IX.
-
Software: The specific docking software used was not explicitly mentioned in the provided abstract.
-
Protein Preparation: The crystal structure of human carbonic anhydrase IX was retrieved from the Protein Data Bank (PDB ID: 5FL6). The protein was prepared for docking by removing water molecules and adding polar hydrogens.
-
Ligand Preparation: The 3D structures of the benzenesulfonamide derivatives were generated and optimized to their lowest energy conformation.
-
Docking and Analysis: The prepared ligands were docked into the active site of the prepared protein. The resulting docking poses were analyzed to identify key binding interactions with the amino acid residues in the active site. The study highlighted favorable binding interactions for the active inhibitors.[1]
Study 2: Antibacterial - Dihydropteroate Synthase Inhibition Protocol [2]
This study employed computational docking to estimate the binding energy of newly synthesized sulfonamide derivatives against the bacterial p-amino benzoic acid (PABA) receptor, dihydropteroate synthase (DHPS).
-
Software: The specific docking software used was not explicitly mentioned in the provided abstract.
-
Protein Preparation: The 3D structure of dihydropteroate synthase (DHPS) was utilized for the docking simulations. The native sulfonamide ligand was first docked against the DHPS structure to validate the docking protocol.
-
Ligand Preparation: The structures of the three novel sulfonamide derivatives (1A, 1B, and 1C) were generated and prepared for docking.
-
Docking and Analysis: Computational docking was performed to estimate the binding energy of the derivatives against DHPS.[2] The analysis focused on the binding affinity (binding free energy) and the binding conformations of the ligands within the active site of the enzyme.[2]
Visualizing the Workflow
The following diagrams illustrate the generalized computational docking workflows applicable to the studies discussed.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-bromo-N-isopropylbenzenesulfonamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-bromo-N-isopropylbenzenesulfonamide, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. As a halogenated organic compound, specific procedures must be followed to mitigate risks and protect the environment.
Immediate Safety and Hazard Profile
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation.[3]
-
Eye Irritation: Can cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
-
Harmful if Swallowed: Potentially harmful if ingested.[3]
-
Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects.[2][4]
Due to its low water solubility, it is not likely to be mobile in the environment, but it should not be flushed into any sewer system.[2]
Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3] The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2]
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider disposable coveralls.[3]
-
Respiratory Protection: If dust is generated or work is performed outside a fume hood, a NIOSH/MSHA-approved respirator is necessary.[3]
| Hazard Class | Recommended PPE |
| Skin/Eye Irritant | Chemical Goggles, Impervious Gloves, Lab Coat |
| Inhalation Hazard | Use in Fume Hood; Respirator if needed |
| Ingestion Hazard | Do not eat, drink, or smoke when handling |
| Environmental Hazard | Prevent release to drains or waterways |
Spill Management
In the event of a spill, follow these immediate procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, avoid generating dust.[5] Use an inert absorbent material like sand or vermiculite to soak up solutions. Do not use water.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
This compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.[2][5] It must never be mixed with general trash or poured down the drain.[5] The primary disposal method is through controlled incineration by a licensed hazardous waste management company.[5]
Waste Segregation
-
Collect Waste: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and reaction byproducts, must be collected in a dedicated hazardous waste container.
-
Designate as Halogenated: This container must be specifically designated for "Halogenated Organic Waste."[5] Do not mix with non-halogenated waste, as this can increase disposal costs and create potential hazards.[6]
Container Selection and Labeling
-
Container Type: Use a sturdy, leak-proof, and chemically compatible container with a secure screw-top cap.[6][7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the names and approximate concentrations of any other components in the waste mixture.[5][6] Do not use chemical formulas or abbreviations.[6]
Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container at least three times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).[5][7]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your "Halogenated Organic Waste" container.[5][7]
-
Container Disposal: After triple-rinsing and air-drying, obliterate or deface the original label.[7] The container can then typically be disposed of as regular laboratory glassware or plasticware. Always confirm this procedure with your institution's EHS guidelines.[5]
Waste Storage and Collection
-
Storage Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6]
-
Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks.[6]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Complete all required waste disposal forms and documentation.[6]
Procedural Diagrams
Caption: Waste disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4-bromo-n-isopropylbenzenesulfonamide
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices when handling 4-bromo-n-isopropylbenzenesulfonamide.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield may be necessary for operations with a high risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For hazardous drugs, wearing two pairs of gloves is recommended.[1][3][4] |
| Skin and Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure. A disposable gown made of low-permeability fabric is recommended for procedures with a higher risk of contamination.[1][4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95 dust mask or a respirator with an organic vapor cartridge) should be used if dust is generated, if aerosolization is possible, or if ventilation is inadequate.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[5][6]
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[5] Don all required personal protective equipment as detailed in the table above.
-
Weighing: Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material carefully.[1] Avoid creating dust and aerosols.[5]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If necessary, use a sealed container for mixing to prevent splashes or aerosol formation.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[7] Decontaminate all surfaces and equipment used.
Disposal Plan
All waste materials containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5][6]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[6][8]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.[8]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[5][8] Do not dispose of down the drain or in regular trash.[5]
Decontamination of Empty Containers:
Empty containers must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent.[6]
-
Collect Rinsate: The solvent used for rinsing is now hazardous waste and must be collected and disposed of with other halogenated organic waste.[6]
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen and seek medical attention.[1][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[7] If skin irritation persists, seek medical attention.[7] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[7] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[7] |
In Case of a Spill:
For minor spills, use an inert absorbent material to contain and collect the material.[8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[8] For major spills, evacuate the area and contact your institution's emergency response team.[8]
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. trihydro.com [trihydro.com]
- 3. pppmag.com [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
